molecular formula C18H17F2N5OS B8244936 VU6000918

VU6000918

Número de catálogo: B8244936
Peso molecular: 389.4 g/mol
Clave InChI: KWYCAGNWNMBWOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

VU6000918 is a useful research compound. Its molecular formula is C18H17F2N5OS and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5OS/c1-8-9(2)23-24-18-13(8)15(21)16(27-18)17(26)22-10-6-25(7-10)12-5-3-4-11(19)14(12)20/h3-5,10H,6-7,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYCAGNWNMBWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NC3CN(C3)C4=C(C(=CC=C4)F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Mechanism: Potentiation of KCC2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals that VU6000918 is a potent and selective small-molecule potentiator of the K-Cl cotransporter 2 (KCC2). Its mechanism of action centers on the enhancement of KCC2-mediated chloride extrusion from neurons, which plays a critical role in regulating neuronal excitability and inhibitory neurotransmission. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on cellular signaling, and presenting key experimental data and protocols for the scientific community.

This compound belongs to a novel class of chemical compounds that directly enhance the activity of the KCC2 transporter. KCC2 is a neuron-specific potassium-chloride cotransporter crucial for maintaining a low intracellular chloride concentration ([Cl⁻]i) in mature neurons.[1][2] This low [Cl⁻]i is essential for the hyperpolarizing and inhibitory effects of GABAergic neurotransmission. In various neurological disorders, including epilepsy and neuropathic pain, KCC2 function is often impaired, leading to an accumulation of intracellular chloride and a subsequent reduction in GABAergic inhibition.[1][2]

This compound and its analogs, such as VU0500469 and VU0916219, have been demonstrated to potentiate KCC2 activity, thereby facilitating the extrusion of chloride ions from neurons.[1][2] This restoration of the physiological chloride gradient enhances the efficacy of GABAergic inhibition and reduces neuronal hyperexcitability.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its related compounds from the primary literature.

Table 1: Potency and Efficacy of KCC2 Potentiators

CompoundEC₅₀ (µM)Maximum Potentiation (% of control)Assay
VU0500469 1.8100%Cl⁻ Flux Assay (HEK-293 cells)
VU0916219 0.8120%Cl⁻ Flux Assay (HEK-293 cells)

Data extracted from Prael et al., 2022.[1][2]

Table 2: Selectivity Profile

CompoundTargetActivity
VU0500469 NKCC1No significant activity
VU0916219 NKCC1No significant activity

Data extracted from Prael et al., 2022.[1][2]

Signaling Pathways and Molecular Interactions

The precise binding site and the exact molecular mechanism by which this compound potentiates KCC2 are still under investigation. However, it is proposed to act through a unique mechanistic profile compared to previously reported KCC2 enhancers.[1][2] The potentiation is independent of the WNK-SPAK kinase pathway, a major regulatory pathway of KCC2 activity.

G cluster_neuron Neuron KCC2 KCC2 Transporter Cl_out [Cl⁻]o KCC2->Cl_out Cl⁻ extrusion K_out [K⁺]o KCC2->K_out K⁺ extrusion GABA_A GABA(A) Receptor Cl_in [Cl⁻]i GABA_A->Cl_in GABA binding (Cl⁻ influx) Inhibition Hyperpolarizing Inhibition Cl_in->Inhibition Low [Cl⁻]i maintains hyperpolarizing potential Cl_out->KCC2 K_in [K⁺]i K_in->KCC2 This compound This compound This compound->KCC2 Potentiation

Signaling pathway of this compound-mediated KCC2 potentiation.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound and its analogs.

High-Throughput Screening (HTS) for KCC2 Potentiators

Objective: To identify small molecules that potentiate KCC2 activity.

Methodology:

  • Cell Line: A monoclonal HEK-293 cell line with inducible expression of KCC2 and constitutive expression of the chloride sensor SuperClomeleon was used.[1]

  • Assay Principle: KCC2 activity was measured by detecting changes in intracellular chloride concentration using the ratiometric fluorescence of SuperClomeleon (YFP/CFP ratio). An increase in the YFP/CFP ratio indicates a decrease in intracellular chloride, signifying KCC2-mediated chloride extrusion.[1]

  • Procedure:

    • Cells were plated in 384-well plates.

    • KCC2 expression was induced.

    • Cells were loaded with a low-chloride buffer to establish a chloride gradient.

    • Test compounds (including this compound analogs) were added.

    • The YFP/CFP fluorescence ratio was measured over time using a plate reader.

    • Data was normalized to vehicle control (DMSO) and a positive control.[1]

G start Start plate_cells Plate KCC2-expressing HEK-293 cells start->plate_cells induce_kcc2 Induce KCC2 expression plate_cells->induce_kcc2 load_buffer Load with low-chloride buffer induce_kcc2->load_buffer add_compounds Add test compounds load_buffer->add_compounds measure_fluorescence Measure YFP/CFP fluorescence ratio add_compounds->measure_fluorescence analyze_data Analyze data and identify hits measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the high-throughput screening of KCC2 potentiators.
In Vitro Seizure-Like Activity Assay

Objective: To determine the effect of KCC2 potentiators on neuronal hyperexcitability.

Methodology:

  • Cell Culture: Primary cortical neuronal-glial co-cultures were prepared from embryonic rats.[1]

  • Induction of Seizure-Like Activity: Seizure-like activity was induced by treating the neuronal cultures with a pro-convulsant agent.

  • Treatment: Cultures were treated with this compound analogs or vehicle control.

  • Measurement: Neuronal activity was recorded using multi-electrode arrays (MEAs) to measure spike frequency and burst patterns.

  • Analysis: The effect of the compounds on the frequency and duration of seizure-like events was quantified.[1]

Conclusion

This compound represents a significant advancement in the development of targeted therapies for neurological disorders characterized by impaired GABAergic inhibition. Its direct potentiation of the KCC2 transporter offers a novel therapeutic strategy to restore neuronal chloride homeostasis and reduce hyperexcitability. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of KCC2 potentiation.

References

The Function and Pharmacology of ML418 (VU6000918): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of the First Selective, Sub-Micromolar Pore Blocker of the Kir7.1 Potassium Channel

Initial searches for "VU6000918" did not yield a direct match. Based on the context of Kir7.1 inhibition and related chemical compound nomenclature, it is highly probable that the query refers to the compound ML418, a well-characterized and potent Kir7.1 inhibitor. This guide focuses on the function and properties of ML418.

The inward rectifier potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, has emerged as a critical regulator in a variety of physiological processes. These include melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1][2] The development of selective pharmacological tools to probe Kir7.1 function has been a significant challenge, with early inhibitors demonstrating low potency and poor selectivity.[1][2] ML418 represents a landmark achievement in this area, being the first identified potent and selective small-molecule inhibitor of the Kir7.1 channel.[1][2]

Core Function: Selective Inhibition of the Kir7.1 Potassium Channel

The primary function of ML418 is to act as a pore blocker of the Kir7.1 potassium channel.[1][2] This mechanism of action involves the direct obstruction of the ion conduction pathway within the channel, thereby preventing the flow of potassium ions. The inhibitory effect of ML418 is both voltage- and potassium-dependent, a characteristic feature of pore blockers. Site-directed mutagenesis studies have pinpointed key amino acid residues within the channel's pore-lining region, specifically glutamate 149 and alanine 150, as being crucial for the binding and activity of ML418's precursor, VU714.[1][2]

The development of ML418 stemmed from a high-throughput screening campaign that initially identified the compound VU714.[1][2] Subsequent lead optimization through medicinal chemistry led to the generation of ML418, which exhibits significantly improved potency and a favorable selectivity profile.[1][2]

Quantitative Pharmacological Data

The potency and selectivity of ML418 have been extensively characterized through various in vitro assays. The following table summarizes the key quantitative data for ML418 and its precursor, VU714.

CompoundTargetAssay TypeIC50Selectivity ProfileReference
ML418 Kir7.1Thallium Flux310 nM>17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1. Equally potent against Kir6.2/SUR1.[1][2]
VU714 Kir7.1-M125RThallium FluxPotent and selectivePrecursor to ML418.[2]

Experimental Protocols

The discovery and characterization of ML418 involved several key experimental methodologies.

High-Throughput Screening (HTS) using Thallium Flux Assay

The initial identification of Kir7.1 inhibitors was achieved through a fluorescence-based high-throughput screen. This assay utilizes the principle that Kir channels are permeable to thallium ions (Tl+).

  • Cell Line: A stably transfected monoclonal T-Rex-HEK-293 cell line expressing a mutant form of Kir7.1 (Kir7.1-M125R) was used. This particular mutation enhances the channel's sensitivity to inhibitors.

  • Fluorescent Dye: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Addition: Compounds from a chemical library are added to the cells.

  • Thallium Influx: A solution containing thallium is added to the wells. In the absence of an inhibitor, thallium enters the cells through the Kir7.1 channels, causing an increase in fluorescence.

  • Signal Detection: The fluorescence intensity is measured over time. A decrease in the rate of fluorescence increase indicates inhibition of the Kir7.1 channel.

Electrophysiology

Patch-clamp electrophysiology is the gold-standard method for characterizing the activity of ion channels and the effects of pharmacological agents.

  • Cell Preparation: HEK-293T cells are transiently or stably transfected with the cDNA for the Kir channel of interest.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed. This technique allows for the measurement of the total ion current flowing through all the channels on the cell membrane.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit channel activity.

  • Compound Application: The compound of interest (e.g., ML418) is applied to the cell via the extracellular solution.

  • Data Analysis: The magnitude of the current inhibition by the compound is measured to determine parameters such as the IC50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Kir7.1 in cellular signaling and the workflow for identifying inhibitors like ML418.

Kir7_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kir7_1 Kir7.1 Hyperpolarization Membrane Hyperpolarization Kir7_1->Hyperpolarization Depolarization Membrane Depolarization Kir7_1->Depolarization K_ion K+ K_ion->Kir7_1 K+ Efflux ML418 ML418 ML418->Kir7_1 Inhibition ML418->Depolarization

Caption: Role of Kir7.1 in membrane potential and its inhibition by ML418.

HTS_Workflow start Start: Compound Library hts High-Throughput Screen (Thallium Flux Assay) start->hts hits Primary Hits hts->hits confirmation Hit Confirmation & Triage hits->confirmation lead Lead Compound (VU714) confirmation->lead optimization Medicinal Chemistry Optimization lead->optimization candidate Candidate Drug (ML418) optimization->candidate invitro In Vitro Characterization (Electrophysiology, Selectivity) candidate->invitro invivo In Vivo Studies invitro->invivo end End: Preclinical Candidate invivo->end

Caption: Workflow for the discovery and development of ML418.

Ancillary Pharmacology and In Vivo Profile

An evaluation of ML418 against a panel of 64 G-protein coupled receptors (GPCRs), ion channels, and transporters revealed a relatively clean ancillary pharmacology profile, indicating a low potential for off-target effects.[1][2] While ML418 showed low clearance in human liver microsomes, its clearance was high in rat microsomes.[1][2] An in vivo pharmacokinetic study in mice demonstrated that intraperitoneal administration of ML418 resulted in a suitable pharmacokinetic profile with a maximum concentration (Cmax) of 0.20 µM and a time to maximum concentration (Tmax) of 3 hours.[1][2] Importantly, ML418 showed favorable distribution to the central nervous system, with a mouse brain-to-plasma ratio of 10.9, suggesting its utility for in vivo studies investigating the central functions of Kir7.1.[1][2]

References

Unveiling the Target of VU6000918 (ML133): A Technical Guide to its Identification and Validation as a Kir2.1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the target identification and validation of the small molecule inhibitor VU6000918, also known as ML133. This document details the experimental methodologies, quantitative data, and key findings that have established the inwardly rectifying potassium (Kir) channel Kir2.1 as the primary target of this compound.

Executive Summary

This compound (ML133) was identified as a potent and selective inhibitor of the Kir2.1 channel through a high-throughput screening campaign. Subsequent validation studies employing electrophysiological and molecular biology techniques have confirmed its mechanism of action and pinpointed the molecular determinants of its inhibitory activity. This guide will provide a comprehensive overview of the data and protocols that underpin our understanding of this compound's interaction with its target, offering valuable insights for researchers working on Kir channel modulation and drug discovery.

Target Identification: High-Throughput Screening

The initial identification of this compound (ML133) as a Kir2.1 inhibitor was accomplished through a robust high-throughput screen (HTS) of over 300,000 small molecules.[1] The primary assay utilized a fluorescence-based thallium flux measurement in a HEK293 cell line stably expressing the Kir2.1 channel.

Experimental Protocol: Thallium Flux Assay

The thallium flux assay serves as a surrogate for potassium ion movement, as thallium ions are permeable through K+ channels and can be detected by a specific fluorescent dye.

Principle:

  • HEK293 cells stably expressing Kir2.1 channels are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • The cells are then exposed to the test compounds from the chemical library.

  • A stimulus is applied to open the Kir2.1 channels, and a solution containing thallium ions is added.

  • The influx of thallium into the cells through open Kir2.1 channels leads to an increase in fluorescence of the dye.

  • Inhibitors of Kir2.1 will block the influx of thallium, resulting in a reduced fluorescence signal compared to control wells.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human Kir2.1 are cultured in appropriate media and plated into 384-well microplates.[2]

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Test compounds, including this compound (ML133), are added to the wells at various concentrations.

  • Thallium Influx Measurement: The plate is placed in a fluorescence plate reader. A stimulus solution containing thallium is added, and the fluorescence intensity is measured over time.

  • Data Analysis: The rate of fluorescence increase is proportional to the thallium influx and, therefore, Kir2.1 channel activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control wells. IC50 values are determined from concentration-response curves.

HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Identification A HEK293 cells stably expressing Kir2.1 B Plate cells in 384-well plates A->B C Load cells with Thallium-sensitive dye B->C D Add >300,000 small molecules C->D E Add Thallium stimulus D->E F Measure Fluorescence E->F G Calculate % inhibition F->G H Identify 'Hits' with significant inhibition G->H I This compound (ML133) identified as a potent hit H->I

Caption: High-throughput screening workflow for the identification of Kir2.1 inhibitors.

Target Validation and Selectivity Profiling

Following its identification, this compound (ML133) underwent extensive validation to confirm its activity on Kir2.1 and to determine its selectivity against other inwardly rectifying potassium channels.

Electrophysiological Validation

Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators. This technique allows for the direct measurement of ion currents through the channel in real-time.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.

  • Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell. A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the whole cell.

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage, and the resulting ionic currents are measured. To measure Kir currents, a series of hyperpolarizing and depolarizing voltage steps are applied.

  • Compound Application: this compound (ML133) is applied to the extracellular solution at various concentrations to determine its effect on the Kir channel currents.

  • Data Analysis: The magnitude of the current inhibition is measured, and concentration-response curves are generated to determine the IC50 value.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound (ML133) was quantified against various Kir channels. The potency of ML133 against Kir2.1 was found to be pH-dependent.[1]

ChannelIC50 (μM) at pH 7.4IC50 (μM) at pH 8.5Reference
Kir2.11.80.29[1]
Kir1.1 (ROMK)> 30085.5[1]
Kir2.2Similar to Kir2.1Not Reported[1]
Kir2.3Similar to Kir2.1Not Reported[1]
Kir2.6Similar to Kir2.1Not Reported[1]
Kir4.176Not Reported[1]
Kir7.133Not Reported[1]

Table 1: Selectivity profile of this compound (ML133) against a panel of inwardly rectifying potassium channels.

Molecular Determinants of Inhibition

To understand the molecular basis of this compound (ML133) selectivity for the Kir2.x family over other Kir channels, chimeric channels and site-directed mutagenesis were employed.

Experimental Protocol: Chimeric Channel Generation and Site-Directed Mutagenesis

Chimeric Channels:

  • Chimeric constructs were created by swapping domains between the sensitive channel (Kir2.1) and an insensitive channel (Kir1.1).

  • These constructs were then expressed in a suitable cell line (e.g., HEK293).

  • The sensitivity of the chimeric channels to ML133 was assessed using patch-clamp electrophysiology. This allows for the identification of the channel region responsible for conferring sensitivity to the inhibitor.

Site-Directed Mutagenesis:

  • Once a specific region was identified, individual amino acid residues within that region of Kir2.1 were mutated to their corresponding residues in Kir1.1.

  • Conversely, residues in the insensitive Kir1.1 channel were mutated to the corresponding residues in Kir2.1.

  • The inhibitory effect of ML133 on these mutant channels was then characterized to pinpoint the critical residues for inhibition.

Key Findings: Identification of Critical Residues

Through these mutagenesis studies, two amino acid residues in the M2 transmembrane segment of Kir2.1, D172 and I176, were identified as being critical for the potent inhibition by ML133.[1] When the corresponding residues in the insensitive Kir1.1 channel (N171 and C175) were mutated to aspartate and isoleucine, respectively, the resulting Kir1.1 mutant channel gained sensitivity to ML133.[1]

Mutagenesis_Strategy cluster_kir21 Kir2.1 (Sensitive) cluster_kir11 Kir1.1 (Insensitive) cluster_mutant Kir1.1 Mutant (Gains Sensitivity) Kir21 Wild-type Kir2.1 (D172, I176) Inhibition_21 Inhibition Kir21->Inhibition_21 Kir11_mut Kir1.1 N171D, C175I (Mutant) Kir21->Kir11_mut Residue Swap ML133_21 ML133 ML133_21->Kir21 Kir11 Wild-type Kir1.1 (N171, C175) NoInhibition_11 No Inhibition Kir11->NoInhibition_11 Kir11->Kir11_mut Site-directed mutagenesis ML133_11 ML133 ML133_11->Kir11 Inhibition_mut Inhibition Kir11_mut->Inhibition_mut ML133_mut ML133 ML133_mut->Kir11_mut Kir21_Signaling cluster_membrane Cell Membrane cluster_cellular Cellular Effects Kir21 Kir2.1 Channel K_in K+ Kir21->K_in RMP Resting Membrane Potential Kir21->RMP Prolif Microglial Proliferation Kir21->Prolif K_out K+ K_out->Kir21 K+ Influx AP Action Potential Repolarization RMP->AP ML133 This compound (ML133) ML133->Kir21 Inhibition

References

The Discovery and Synthesis of VU6000918: An In-depth Technical Guide for a Selective M5 Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: Publicly available scientific literature and chemical databases do not contain information on a compound specifically designated "VU6000918." The "VU" prefix is characteristic of compounds developed at Vanderbilt University. Based on the context of selective M5 muscarinic acetylcholine receptor (mAChR) antagonists developed at this institution, this guide will focus on the well-characterized and published compound VU0488130 (also known as ML381) . It is plausible that "this compound" represents an internal development code, a precursor, or a related analog to VU0488130. This document serves as a comprehensive technical resource on the discovery, synthesis, and pharmacological profiling of this key M5-selective antagonist.

Introduction

The M5 muscarinic acetylcholine receptor, one of five subtypes of mAChRs (M1-M5), is the least understood member of this family of G protein-coupled receptors (GPCRs).[1][2][3] The development of subtype-selective ligands has been a significant challenge due to the highly conserved nature of the orthosteric binding site across the mAChR family. The M5 receptor is of considerable interest as a therapeutic target, particularly for substance abuse disorders, due to its localization in brain regions associated with reward and addiction. The discovery of VU0488130 (ML381) provided researchers with the first potent and highly selective M5-orthosteric antagonist, opening new avenues for investigating the physiological and pathological roles of the M5 receptor.[1][2]

VU0488130 is a central nervous system (CNS)-penetrant M5-orthosteric antagonist with sub-micromolar potency and high selectivity over the other muscarinic receptor subtypes (M1-M4).[1][2] Its discovery was the result of a high-throughput screening campaign followed by an iterative parallel synthesis effort to optimize potency and selectivity.[1][2]

Quantitative Data Summary

The pharmacological profile of VU0488130 (ML381) has been extensively characterized. The following tables summarize the key quantitative data for its activity at human and rat M5 receptors, as well as its selectivity and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of VU0488130 (ML381)

Receptor SubtypeIC50 (nM)Ki (nM)Selectivity over hM5
Human mAChRs
hM5450340-
hM1>30,000->67-fold
hM2>30,000->67-fold
hM3>30,000->67-fold
hM4>30,000->67-fold
Rat mAChRs
rM51,650--
rM1>30,000->18-fold
rM2>30,000->18-fold
rM3>30,000->18-fold
rM4>30,000->18-fold

Data sourced from Gentry et al. (2014).[1][2]

Table 2: Physicochemical and Pharmacokinetic Properties of VU0488130 (ML381)

PropertyValue
Molecular Weight379 g/mol
cLogP2.74
Topological Polar Surface Area (TPSA)86 Ų
CNS PenetrationHigh
Rat Plasma StabilityUnstable

Data sourced from Gentry et al. (2014).[2]

Experimental Protocols

Synthesis of VU0488130 (ML381)

The synthesis of VU0488130 (ML381) and its analogs was achieved through an iterative parallel synthesis approach. The core of the synthesis involves the coupling of a carboxylic acid intermediate with an appropriate amine.

General Procedure for Amide Coupling:

  • To a solution of the carboxylic acid intermediate in a suitable solvent (e.g., dichloromethane), add the desired amine.

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • The reaction is typically carried out at room temperature for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The crude product is then purified by column chromatography on silica gel to yield the desired amide.

Calcium Mobilization Assay for M5 Receptor Activity

The functional activity of compounds at the M5 receptor is determined using a calcium mobilization assay in a cell line stably expressing the human M5 muscarinic acetylcholine receptor (e.g., CHO cells). This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol Overview:

  • Cell Culture: CHO cells stably expressing the human M5 receptor are cultured in appropriate media and seeded into 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • Compound Addition: Test compounds are added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of an EC80 concentration of acetylcholine.

  • Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., FLIPR). The change in fluorescence corresponds to the change in intracellular calcium levels.

  • Data Analysis: The data are analyzed to determine the IC50 values for antagonists by measuring the inhibition of the acetylcholine-induced calcium response.

Visualizations

M5 Muscarinic Acetylcholine Receptor Signaling Pathway

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates ACh Acetylcholine ACh->M5R Activates This compound VU0488130 (Antagonist) This compound->M5R Blocks

Caption: M5 muscarinic acetylcholine receptor signaling pathway.

Experimental Workflow for Discovery of M5 Antagonists

M5_Antagonist_Discovery_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (e.g., isoxazole amide) HTS->Hit_ID Lead_Opt Lead Optimization (Iterative Parallel Synthesis) Hit_ID->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR SAR->Lead_Opt Iterate In_Vitro In Vitro Pharmacology (Potency & Selectivity) SAR->In_Vitro DMPK Pharmacokinetics (DMPK) (In Vitro & In Vivo) In_Vitro->DMPK Candidate Probe Compound (VU0488130 / ML381) DMPK->Candidate

Caption: Workflow for the discovery of selective M5 antagonists.

References

The Evolving Landscape of M4 Muscarinic Acetylcholine Receptor Modulators: A Technical Guide to VU6000918 Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU6000918, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, and its structural analogs and derivatives. The M4 receptor, a G-protein coupled receptor predominantly expressed in the striatum, hippocampus, and cortex, is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. This document details the structure-activity relationships (SAR), pharmacological properties, and relevant experimental methodologies for this important class of compounds, which have been largely pioneered by researchers at Vanderbilt University.

Core Compound: this compound

This compound is a significant advancement in the field of M4 PAMs, demonstrating high potency and efficacy. It emerged from the optimization of earlier compound series, notably those based on the 3-amino-thieno[2,3-b]pyridine and 5-amino-thieno[2,3-c]pyridazine scaffolds. A key structural feature of this compound is the replacement of a benzyl linker with a 3-amino azetidine moiety, which contributed to its improved pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and a selection of its key structural analogs. This data is crucial for understanding the structure-activity relationships within this chemical series.

Table 1: In Vitro Potency and Efficacy of this compound and Analogs at the Human M4 Receptor

Compound IDCore ScaffoldEC50 (nM)Fold Shift of ACh PotencyMaximum ACh Response (%)Reference
This compound 5-amino-thieno[2,3-c]pyridazine19Not explicitly statedNot explicitly stated[1]
ML253 3-amino-thieno[2,3-b]pyridine56106Not explicitly stated[2][3]
VU0467154 5-amino-thieno[2,3-c]pyridazine627 (human), 17.7 (rat)14.5 (rat)55 (human), 68 (rat)[4][5]
VU0152100 Thieno[2,3-b]pyridine257 (rat)12.1 (rat)69 (rat)[4]
LY2033298 Thieno[2,3-b]pyridine646 (rat)Not explicitly stated67 (rat)[4]

Table 2: In Vivo Efficacy of this compound in a Preclinical Model of Psychosis

Compound IDAnimal ModelAssayMinimum Efficacious Dose (mg/kg)Route of AdministrationReference
This compound RatAmphetamine-Induced Hyperlocomotion Reversal0.3Not explicitly stated[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Calcium Mobilization Assay for M4 PAM Activity

This assay is a primary in vitro method for determining the potency and efficacy of M4 PAMs.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic acetylcholine receptor and a chimeric G-protein (Gαqi5) are used. This chimeric G-protein redirects the Gi-coupled M4 receptor to the Gq pathway, enabling the measurement of intracellular calcium mobilization as a downstream signal.[3][6]

  • Cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, and appropriate selection antibiotics (e.g., G418 for the receptor and hygromycin B for the G-protein).

  • For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid). Pluronic acid F-127 (0.02%) is often included to aid in dye loading.[3]

  • The cells are incubated with the dye for 45-60 minutes at 37°C.[3]

3. Compound Addition and Signal Detection:

  • After incubation, the dye solution is removed, and the cells are washed with the assay buffer.

  • The test compounds (e.g., this compound or its analogs) are serially diluted and added to the wells.

  • The plate is then placed in a fluorescence imaging plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader) or a FlexStation®.

  • A baseline fluorescence reading is taken before the addition of an EC20 concentration of acetylcholine (ACh). The EC20 concentration is the concentration of ACh that elicits a 20% maximal response and is predetermined for each cell line.

  • Upon addition of ACh, the change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time (typically 50-120 seconds).[3]

4. Data Analysis:

  • The potency of the PAM (EC50) is determined by plotting the increase in fluorescence against the concentration of the test compound and fitting the data to a four-parameter logistic equation.

  • The efficacy of the PAM is often expressed as the "fold shift," which is the ratio of the EC50 of ACh in the absence and presence of the PAM. This is determined by performing full ACh concentration-response curves in the presence of a fixed concentration of the PAM.

Amphetamine-Induced Hyperlocomotion Reversal Assay

This in vivo behavioral model is widely used to assess the antipsychotic-like potential of drug candidates.

1. Animals:

  • Male Sprague-Dawley rats or various mouse strains are commonly used.[7][8]

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They are allowed to acclimate to the facility for at least one week before testing.

2. Apparatus:

  • Locomotor activity is measured in open-field arenas equipped with infrared photobeams to automatically track the animal's movement. The total distance traveled or the number of beam breaks is recorded.[9][10]

3. Experimental Procedure:

  • On the test day, animals are brought to the testing room and allowed to habituate for at least 30-60 minutes.

  • Animals are then placed individually into the locomotor activity chambers for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.[9][10]

  • Following habituation, the test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).

  • After a specific pretreatment time (e.g., 15-30 minutes), amphetamine (typically 0.5-2.5 mg/kg) or saline is administered.[7]

  • Locomotor activity is then recorded for a subsequent period, typically 60-90 minutes.[7][9]

4. Data Analysis:

  • The total distance traveled or total beam breaks are analyzed, often in time bins (e.g., 5-minute intervals).

  • The ability of the test compound to reverse the amphetamine-induced increase in locomotor activity is assessed by comparing the activity of the group treated with the test compound and amphetamine to the group treated with vehicle and amphetamine.

  • Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine the significance of the effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the M4 receptor and a typical experimental workflow for the characterization of M4 PAMs.

M4_Signaling_Pathway M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein AC Adenylate Cyclase ATP ATP cAMP cAMP G_protein->AC Inhibition ATP->cAMP Conversion (Inhibited) PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Events

Caption: M4 muscarinic receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis and SAR synthesis Compound Synthesis (this compound Analogs) calcium_assay Calcium Mobilization Assay (M4 PAM Activity) synthesis->calcium_assay selectivity Selectivity Assays (vs. other M receptors) calcium_assay->selectivity pk_studies Pharmacokinetic Studies (Brain Penetration, Half-life) selectivity->pk_studies behavioral Amphetamine-Induced Hyperlocomotion Reversal pk_studies->behavioral sar Structure-Activity Relationship (SAR) Analysis behavioral->sar lead_opt Lead Optimization sar->lead_opt

References

In Vitro Pharmacological Profile of VU6000918: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides an in-depth technical overview of the in vitro characterization of VU6000918, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.

This compound has been identified as a potent and selective positive allosteric modulator of the human M4 muscarinic acetylcholine receptor, with a reported EC50 of 19 nM.[1] This guide synthesizes the available in vitro data, outlines key experimental methodologies, and presents relevant signaling pathways to facilitate further research and development of M4 PAMs.

Core Pharmacological Data

The primary in vitro activity of this compound is its potentiation of the M4 receptor's response to the endogenous ligand, acetylcholine. The following table summarizes the key quantitative data for this compound and its structurally related analogs.

CompoundhM4 EC50 (nM)
This compound 19

Table 1: In vitro potency of this compound at the human M4 muscarinic acetylcholine receptor. Data sourced from MedchemExpress.[1]

Mechanism of Action and Signaling Pathway

As a positive allosteric modulator, this compound binds to a site on the M4 receptor that is distinct from the orthosteric binding site of acetylcholine. This binding event enhances the affinity and/or efficacy of acetylcholine, thereby potentiating the receptor's downstream signaling cascade. The M4 receptor is predominantly coupled to the Gi/o family of G proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also modulate the activity of various effector proteins, including ion channels.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Response Cellular Response (e.g., Modulation of Neurotransmitter Release) cAMP->Response Leads to

M4 Receptor Signaling Pathway

Experimental Protocols

The in vitro characterization of M4 PAMs like this compound typically involves a series of functional and binding assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay for M4 PAM Activity

This assay is a common method to functionally characterize M4 PAMs in a high-throughput format. It utilizes a cell line co-expressing the M4 receptor and a chimeric G protein (e.g., Gαqi5) that couples the Gi/o-linked receptor to the Gq pathway, resulting in a measurable intracellular calcium flux upon receptor activation.

Objective: To determine the EC50 of a test compound for its potentiation of an EC20 concentration of acetylcholine at the M4 receptor.

Materials:

  • CHO-K1 cells stably co-expressing the human M4 muscarinic receptor and Gαqi5.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Acetylcholine (ACh).

  • Test compound (e.g., this compound).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the CHO-K1-hM4/Gαqi5 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare a solution of acetylcholine at a concentration that elicits approximately 20% of its maximal response (EC20).

  • Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescent plate reader. c. Add the test compound dilutions to the wells and incubate for a specified period (e.g., 15 minutes). d. Initiate kinetic reading of fluorescence. e. Add the EC20 concentration of acetylcholine to all wells. f. Continue kinetic reading to measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of a control (e.g., vehicle). c. Plot the normalized response against the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate CHO-hM4/Gαqi5 cells in 384-well plate Start->Plate_Cells Incubate1 Incubate overnight Plate_Cells->Incubate1 Load_Dye Load cells with calcium-sensitive dye Incubate1->Load_Dye Incubate2 Incubate for 1 hour Load_Dye->Incubate2 Wash_Cells Wash cells with assay buffer Incubate2->Wash_Cells Add_Compound Add serial dilutions of this compound Wash_Cells->Add_Compound Incubate3 Incubate for 15 min Add_Compound->Incubate3 Read_Fluorescence Initiate kinetic read on plate reader Incubate3->Read_Fluorescence Add_ACh Add EC20 concentration of Acetylcholine Read_Fluorescence->Add_ACh Continue_Read Continue kinetic read Add_ACh->Continue_Read Analyze_Data Analyze data and determine EC50 Continue_Read->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow
Radioligand Binding Assay for Selectivity Profiling

To determine the selectivity of this compound, competitive radioligand binding assays are performed against other muscarinic receptor subtypes (M1, M2, M3, and M5).

Objective: To determine the binding affinity (Ki) of the test compound for each muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines individually expressing each of the human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

  • Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., atropine).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of atropine) from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition binding equation to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Summary and Future Directions

This compound is a potent positive allosteric modulator of the M4 muscarinic acetylcholine receptor. The in vitro characterization of this and similar molecules relies on a suite of well-established functional and binding assays. The data generated from these experiments are crucial for understanding the compound's mechanism of action, potency, and selectivity, which are key parameters in the drug discovery and development process. Further in vitro studies could explore the compound's effects on downstream signaling pathways in more detail, its potential for biased agonism, and its interaction with the M4 receptor at the molecular level.

References

In-Depth Technical Guide: Cellular Pathways Modulated by VU6000918

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6000918 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor (M4R), a G protein-coupled receptor expressed in key areas of the central nervous system. As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This modulation of the M4 receptor and its downstream signaling pathways presents a promising therapeutic strategy for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. This guide provides a comprehensive overview of the cellular pathways affected by this compound, detailed experimental protocols for its characterization, and a summary of its pharmacological properties.

Introduction to this compound and the M4 Muscarinic Receptor

This compound is a small molecule that binds to an allosteric site on the M4 muscarinic acetylcholine receptor. This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine. The M4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gi/o family of G proteins. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels.

The selective potentiation of M4 receptor activity in brain regions like the striatum and cortex is thought to rebalance neurotransmitter systems, particularly the dopamine system, offering a potential therapeutic avenue for conditions characterized by dopaminergic dysregulation.

M4 Muscarinic Receptor Signaling Pathways Modulated by this compound

This compound, by potentiating the action of acetylcholine at the M4 receptor, influences several key intracellular signaling cascades. The primary pathways are initiated by the activation of Gi/o proteins.

Canonical Gi/o Signaling Pathway

Upon ACh binding, the M4 receptor, allosterically modulated by this compound, activates the heterotrimeric Gi/o protein. This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then interact with their respective downstream effectors.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP, leading to lower intracellular cAMP concentrations. A decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in gene expression and cellular function.

  • Activation of GIRK Channels: The Gβγ subunit complex directly binds to and activates G protein-coupled inwardly rectifying potassium (GIRK) channels. This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Figure 1: M4 muscarinic receptor signaling pathway modulated by this compound.

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency of this compound

Parameter Species Value Assay

| EC50 | Human | 19 nM | M4 Receptor Activation |

Table 2: In Vivo Efficacy of this compound in an Amphetamine-Induced Hyperlocomotion Model

Dose (mg/kg, oral) Reversal of Hyperlocomotion
0.03 18%

| 3 | 74% |

Table 3: In Vivo Plasma Concentration and EC50

Parameter Value

| In vivo plasma EC50 | 74 nM (0.66 nM unbound) |

Detailed Experimental Protocols

The following sections describe the methodologies used to characterize the activity of this compound.

In Vitro M4 Receptor Activation Assay

This assay is designed to determine the potency of a PAM in enhancing the agonist-mediated activation of the M4 receptor. A common method involves measuring changes in intracellular calcium concentration in a cell line stably expressing the human M4 receptor and a promiscuous G-protein that couples to the calcium signaling pathway.

Materials:

  • CHO or HEK293 cells stably expressing the human M4 muscarinic receptor and a Gαq/i5 chimeric G-protein.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Acetylcholine (agonist).

  • This compound (test compound).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in the microplate reader. Initiate fluorescence reading and then add a sub-maximal concentration (e.g., EC20) of acetylcholine to all wells.

  • Data Analysis: Measure the peak fluorescence intensity after agonist addition. Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In_Vitro_Assay_Workflow start Start cell_plating Plate M4-expressing cells start->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading compound_addition Add serial dilutions of this compound dye_loading->compound_addition agonist_stimulation Stimulate with ACh (EC20) compound_addition->agonist_stimulation signal_detection Measure fluorescence intensity agonist_stimulation->signal_detection data_analysis Analyze data and determine EC50 signal_detection->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vitro M4 receptor activation assay.

Amphetamine-Induced Hyperlocomotion Model

This in vivo model is used to assess the antipsychotic-like potential of compounds. Amphetamine induces an increase in locomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of a test compound to reverse this hyperlocomotion is indicative of its potential efficacy.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Apparatus:

  • Open-field arenas equipped with automated photobeam detection systems to measure locomotor activity.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the open-field arenas for at least 60 minutes before the experiment.

  • Habituation: Place the animals individually in the open-field arenas and allow them to habituate for a 30-minute period, during which baseline locomotor activity is recorded.

  • Compound Administration: Administer this compound or vehicle orally at various doses.

  • Amphetamine Challenge: After a specified pretreatment time (e.g., 60 minutes), administer amphetamine (e.g., 1-2 mg/kg, intraperitoneally) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately after the amphetamine injection, place the animals back into the open-field arenas and record their locomotor activity for 60-90 minutes.

  • Data Analysis: Calculate the total distance traveled or the number of photobeam breaks. Compare the activity of the this compound-treated groups to the vehicle-treated group to determine the percentage reversal of amphetamine-induced hyperlocomotion.

In_Vivo_Workflow start Start acclimation Acclimate animals to testing environment start->acclimation habituation Record baseline locomotor activity acclimation->habituation compound_admin Administer this compound or vehicle habituation->compound_admin amphetamine_challenge Administer amphetamine compound_admin->amphetamine_challenge activity_recording Record locomotor activity amphetamine_challenge->activity_recording data_analysis Analyze reversal of hyperlocomotion activity_recording->data_analysis end End data_analysis->end

Figure 3: Workflow for the amphetamine-induced hyperlocomotion model.

Conclusion

This compound represents a significant tool for probing the function of the M4 muscarinic acetylcholine receptor and holds therapeutic promise for the treatment of central nervous system disorders. Its mechanism of action, centered on the positive allosteric modulation of the M4 receptor, leads to the attenuation of neuronal excitability through the canonical Gi/o signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of M4 PAMs as a novel class of therapeutics. The ability to selectively enhance the endogenous cholinergic tone offers a more nuanced approach to receptor modulation compared to direct agonism, potentially leading to improved efficacy and a better side-effect profile. Further studies are warranted to fully elucidate the therapeutic potential of this compound and similar compounds in various disease models.

An In-depth Technical Guide to ML418: A Selective Kir7.1 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of ion channel pharmacology, the inward rectifier potassium (Kir) channels represent a family of integral membrane proteins crucial for maintaining cellular excitability and potassium homeostasis. Among these, the Kir7.1 channel (encoded by the KCNJ13 gene) has emerged as a significant regulator in diverse physiological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1] The development of selective pharmacological tools to probe Kir7.1 function has been a key objective for understanding its therapeutic potential. This document provides a comprehensive technical overview of ML418, a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel.[1][2][3]

ML418 was identified through a lead optimization campaign following a high-throughput screen that initially discovered the novel Kir7.1 inhibitor, VU714.[1][4] As a state-of-the-art inhibitor, ML418 exhibits sub-micromolar potency and remarkable selectivity for Kir7.1 over other Kir channel subtypes, making it an invaluable tool for in vitro and in vivo investigations.[1][2][3] This guide will detail the pharmacological properties, mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Compound Details

Identifier Value
Compound Name ML418
Target Inward rectifier potassium (Kir) channel 7.1
Chemical Class Novel small molecule
Primary Activity Selective channel blocker (pore blocker)

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ML418, providing insights into its potency and selectivity.

Table 1: Potency of ML418 against Kir7.1
Assay Type Parameter Value Reference
Voltage Clamp ElectrophysiologyIC50310 nM[1][2][3]
Thallium Flux AssayIC500.31 µM[5]
Table 2: Selectivity Profile of ML418 against other Kir Channels
Channel Subtype IC50 (µM) Fold Selectivity (vs. Kir7.1) Reference
Kir1.1>10>32[1][2]
Kir2.1>10>32[1][2]
Kir2.2>10>32[1][2]
Kir2.3>10>32[1][2]
Kir3.1/3.2>10>32[1][2]
Kir4.1>10>32[1][2]
Kir6.2/SUR1~0.31~1 (equally potent)[1][2]
Table 3: In Vivo Pharmacokinetic Profile of ML418
Parameter Value Administration Route & Dose Species Reference
Cmax0.20 µM30 mg/kg (IP)Mouse[1][3]
Tmax3 hours30 mg/kg (IP)Mouse[1][3]
Brain:Plasma Kp10.930 mg/kg (IP)Mouse[1][3]

Mechanism of Action

ML418 acts as a pore blocker of the Kir7.1 channel.[1] Site-directed mutagenesis studies on the precursor compound, VU714, identified that the inhibitory activity is dependent on specific amino acid residues lining the channel pore, namely Glutamate 149 and Alanine 150.[1] This suggests that ML418 binds within the ion conduction pathway, physically occluding the flow of potassium ions. The blockade is voltage- and potassium-dependent, a characteristic feature of pore-blocking inhibitors.

Signaling Pathways and Physiological Roles

Kir7.1 channels are implicated in several key signaling pathways and physiological functions. By blocking Kir7.1, ML418 can modulate these processes.

Melanocortin Signaling Pathway

In neurons of the paraventricular nucleus (PVN), Kir7.1 channels are functionally coupled to the melanocortin-4 receptor (MC4R).[1] Agonist binding to MC4R inhibits Kir7.1, leading to membrane depolarization and increased neuronal firing. Conversely, competitive antagonists enhance Kir7.1 activity, causing hyperpolarization and reduced excitability. ML418, by blocking Kir7.1, mimics the effect of MC4R agonists, thereby promoting neuronal activity in this pathway.

Melanocortin_Signaling MC4R Melanocortin-4 Receptor (MC4R) Kir71 Kir7.1 Channel MC4R->Kir71 inhibits Agonist MC4R Agonist Agonist->MC4R activates Depolarization Membrane Depolarization Kir71->Depolarization inhibition leads to ML418 ML418 ML418->Kir71 blocks NeuronalFiring Increased Neuronal Firing Depolarization->NeuronalFiring causes

Caption: ML418 action on the Melanocortin Signaling Pathway.
Uterine Muscle Contractility

Kir7.1 channels play a role in regulating the resting membrane potential of myometrial cells. Inhibition of Kir7.1 function, either through microRNAs or small-molecule inhibitors, has been shown to induce long-lasting uterine muscle contractions.[1] This suggests that ML418 could potentially be used to modulate uterine contractility.

Uterine_Contractility Kir71 Kir7.1 Channel (in Myometrial Cells) MembranePotential Resting Membrane Potential Kir71->MembranePotential maintains Contraction Uterine Muscle Contraction Kir71->Contraction inhibition induces ML418 ML418 ML418->Kir71 blocks

Caption: Role of ML418 in Uterine Muscle Contractility.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of ML418.

High-Throughput Screening (HTS) using Thallium Flux Assay

The initial discovery of the precursor to ML418, VU714, was achieved through a fluorescence-based high-throughput screen.

Objective: To identify small-molecule inhibitors of the Kir7.1 channel.

Methodology:

  • Cell Line: A stable HEK-293 cell line expressing a mutant form of Kir7.1 (Kir7.1-M125R) was used to enhance the thallium (Tl+) flux signal.

  • Assay Principle: The assay measures the influx of Tl+, a surrogate for K+, into the cells using a Tl+-sensitive fluorescent dye (e.g., FluxOR™). Inhibition of the Kir7.1 channel reduces Tl+ influx, resulting in a decreased fluorescent signal.

  • Procedure:

    • Cells are plated in 384-well plates.

    • Cells are loaded with the Tl+-sensitive dye.

    • Test compounds (from a chemical library) are added to the wells.

    • A Tl+ stimulus solution is added to initiate ion flux.

    • Fluorescence is measured over time using a plate reader.

    • Compounds that reduce the fluorescence signal are identified as potential inhibitors.

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PlateCells Plate Kir7.1-expressing HEK-293 cells LoadDye Load cells with Tl+-sensitive dye PlateCells->LoadDye AddCompound Add test compounds LoadDye->AddCompound AddThallium Add Tl+ stimulus AddCompound->AddThallium MeasureFluorescence Measure fluorescence AddThallium->MeasureFluorescence IdentifyHits Identify compounds that decrease fluorescence (hits) MeasureFluorescence->IdentifyHits

Caption: High-Throughput Screening Workflow for Kir7.1 Inhibitors.
Electrophysiology (Whole-Cell Patch-Clamp)

To confirm the activity and determine the potency of ML418, whole-cell patch-clamp electrophysiology is employed.

Objective: To directly measure the inhibitory effect of ML418 on Kir7.1 channel currents.

Methodology:

  • Cell Preparation: HEK-293 cells stably expressing Kir7.1 are cultured on coverslips.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with KOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 MgATP (pH 7.2 with KOH).

  • Voltage Protocol: Cells are held at a holding potential of -75 mV. A step-ramp protocol is applied to elicit both inward and outward currents.[1]

  • Drug Application: Increasing concentrations of ML418 are perfused onto the cell, and the resulting inhibition of the Kir7.1 current is measured.

  • Data Analysis: The concentration-response data is fitted to the Hill equation to determine the IC50 value. A final application of a non-selective blocker like Barium Chloride (BaCl2) is used to confirm the recorded current is primarily through Kir7.1.[1]

Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis PrepareCells Prepare Kir7.1-expressing cells EstablishPatch Establish whole-cell patch-clamp configuration PrepareCells->EstablishPatch ApplyProtocol Apply voltage-step ramp protocol EstablishPatch->ApplyProtocol RecordCurrent Record baseline Kir7.1 current ApplyProtocol->RecordCurrent ApplyML418 Apply increasing concentrations of ML418 RecordCurrent->ApplyML418 RecordInhibitedCurrent Record inhibited current ApplyML418->RecordInhibitedCurrent CalculateIC50 Calculate IC50 from concentration-response curve RecordInhibitedCurrent->CalculateIC50

Caption: Workflow for Electrophysiological Characterization of ML418.

Conclusion

ML418 stands out as a pivotal pharmacological tool for the study of Kir7.1 channels. Its sub-micromolar potency, high selectivity, and favorable in vivo pharmacokinetic properties make it superior to previously available inhibitors. This technical guide provides the essential data and methodologies for researchers to effectively utilize ML418 in their investigations into the physiological and pathophysiological roles of Kir7.1. The continued application of ML418 in diverse experimental models will undoubtedly further elucidate the therapeutic potential of targeting this important ion channel.

References

Early-stage research on VU6000918 effects

Author: BenchChem Technical Support Team. Date: December 2025

Early-Stage Research on VU6000918: Information Not Publicly Available

An extensive search for early-stage research, including effects, mechanism of action, and experimental data for a compound designated this compound, has yielded no specific publicly available information. Standard scientific and patent databases contain no references to a molecule with this identifier.

The prefix "VU" is often associated with compounds developed at Vanderbilt University, particularly within the Warren Center for Neuroscience Drug Discovery (WCNDD). However, searches of public literature and university press releases related to the WCNDD did not reveal any information on this compound.

This suggests that this compound is likely an internal designation for a compound that has not yet been described in peer-reviewed publications or other public disclosures. Drug development programs, especially in their early phases, often assign internal codes to novel molecules. These compounds may be undergoing preliminary investigation and are not made public until later stages of development, if at all.

Consequently, the core requirements of the request—a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of publicly accessible source material. Researchers and drug development professionals interested in this specific compound are advised to monitor future publications and patent filings from institutions known for neuroscience research, such as Vanderbilt University.

Methodological & Application

Application Notes and Protocols for VU6036720, a Kir4.1/5.1 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channels Kir4.1/5.1.[1][2][3] These channels, formed by the co-assembly of Kir4.1 and Kir5.1 subunits, play crucial roles in maintaining potassium homeostasis in the brain and kidney.[3] Dysfunction of Kir4.1-containing channels has been implicated in various neurological disorders, including epilepsy and mood disorders. VU6036720 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of Kir4.1/5.1 channels. This document provides detailed protocols for the use of VU6036720 in cell culture experiments, including cell line selection, compound handling, and methods to study its effects on a key signaling pathway.

Quantitative Data

The inhibitory activity of VU6036720 has been characterized against a panel of Kir channels, demonstrating its high selectivity for the Kir4.1/5.1 heteromer.

TargetIC50 (µM)Selectivity vs. Kir4.1/5.1Reference
Kir4.1/5.1 0.24 -[1][2][3]
Kir4.1>10>40-fold[4]
Kir3.1/3.2>30>125-fold[4]
Kir3.1/3.4>30>125-fold[4]
Kir6.2/SUR1>30>125-fold[4]
Kir6.1/SUR2b>30>125-fold[4]
hERG (Kv11.1)6.4~27-fold[4]

Signaling Pathway

Inhibition of Kir4.1 channels has been shown to activate the Ras/Raf/MEK/ERK signaling pathway, leading to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[5][6][7][8] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.

Kir41_BDNF_Pathway VU6036720 VU6036720 Kir41_51 Kir4.1/5.1 Channel VU6036720->Kir41_51 Inhibition K_ion K+ Efflux Kir41_51->K_ion Blocks Depolarization Membrane Depolarization K_ion->Depolarization Reduces Ras Ras Depolarization->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activates BDNF_Protein BDNF Protein Expression BDNF_Gene->BDNF_Protein Experimental_Workflow cluster_prep Cell Preparation cluster_treatment VU6036720 Treatment cluster_analysis Analysis cluster_data Data Interpretation start Seed primary astrocytes or Kir4.1/5.1-expressing cells culture Culture cells to ~70-80% confluency start->culture treat Treat cells with varying concentrations of VU6036720 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) culture->treat incubate Incubate for a defined period (e.g., 24 hours for BDNF expression) treat->incubate harvest Harvest cells incubate->harvest wb Western Blot for p-ERK, total ERK, and BDNF harvest->wb elisa ELISA for secreted BDNF in culture medium harvest->elisa quantify Quantify protein levels and compare treated vs. control wb->quantify elisa->quantify conclusion Correlate Kir4.1/5.1 inhibition with pathway activation and increased BDNF expression quantify->conclusion

References

Application Notes and Protocols for the Electrophysiological Characterization of VU591, a Selective Kir1.1 (ROMK) Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a detailed guide for the use of VU591, a potent and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK), in electrophysiology recordings. The provided protocols are intended for researchers familiar with basic patch-clamp techniques and are designed to facilitate the characterization of VU591's inhibitory effects on Kir1.1 channels expressed in heterologous systems. Given the high probability of a typographical error in the initial query for "VU6000918," this document focuses on the well-characterized compound VU591.

VU591 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir1.1 channels. It acts as a pore blocker, with its inhibitory activity being dependent on both voltage and the extracellular potassium concentration. These protocols will enable the precise measurement of its potency and the characterization of its mechanism of action.

Data Presentation

Table 1: Pharmacological Properties of VU591 on Kir1.1 Channels

ParameterValueCell TypeElectrophysiology MethodReference
IC₅₀ 0.24 µM-Thallium Flux Assay
IC₅₀ ~300 nM-Not specified[1]
Selectivity Selective for Kir1.1 over more than 70 other ion channels, transporters, and receptors.VariousPatch-clamp and radioligand binding assays[1][2]
Mechanism of Action Pore BlockerNot specifiedMolecular modeling, mutagenesis, and patch-clamp electrophysiology[1]
Voltage Dependence YesNot specifiedPatch-clamp electrophysiology[1]
Potassium Dependence YesNot specifiedPatch-clamp electrophysiology[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Kir1.1 Currents in HEK293 Cells

This protocol describes the methodology for recording Kir1.1 currents from transiently or stably transfected HEK293 cells and assessing the inhibitory effect of VU591.

1. Cell Preparation:

  • Culture HEK293 cells expressing human Kir1.1 (ROMK) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For transient transfections, transfect cells with a Kir1.1-expressing plasmid using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

  • For stable cell lines, culture cells under selection pressure (e.g., with G418) to maintain channel expression.

  • Plate cells onto glass coverslips 12-24 hours before the experiment.

2. Solutions:

  • Internal (Pipette) Solution (in mM):

    • 140 KCl

    • 10 HEPES

    • 10 EGTA

    • 1 MgCl₂

    • 4 Mg-ATP

    • 0.3 Na-GTP

    • Adjust pH to 7.3 with KOH.

    • Filter through a 0.22 µm syringe filter.

  • External (Bath) Solution (in mM):

    • 140 KCl (or varying concentrations to test for potassium dependence)

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with KOH.

    • Filter through a 0.22 µm syringe filter.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.

  • Hold the cell at a holding potential of -80 mV.

4. Voltage-Clamp Protocol for VU591 Characterization:

  • To generate current-voltage (I-V) relationships, apply a series of voltage steps from -120 mV to +60 mV in 20 mV increments for 500 ms.

  • Alternatively, a voltage ramp from -120 mV to +60 mV over 1 second can be used.

  • Record baseline Kir1.1 currents in the external solution.

  • Prepare stock solutions of VU591 in DMSO and dilute to the final desired concentrations in the external solution immediately before use. The final DMSO concentration should not exceed 0.1%.

  • Perfuse the cell with the external solution containing various concentrations of VU591.

  • Record currents at each concentration after the effect has reached a steady state (typically 2-5 minutes of perfusion).

  • Perform a washout with the control external solution to assess the reversibility of the block.

5. Data Analysis:

  • Measure the steady-state current amplitude at the end of each voltage step.

  • Construct I-V curves by plotting the current amplitude against the applied voltage.

  • Calculate the percentage of current inhibition at each VU591 concentration.

  • Fit the concentration-response data with the Hill equation to determine the IC₅₀ value.

Protocol 2: Characterization of Voltage-Dependence of VU591 Block
  • Follow the whole-cell patch-clamp protocol as described above.

  • Apply a two-step voltage protocol: a pre-pulse to a depolarizing potential (e.g., +40 mV for 500 ms) to induce block, followed by a test pulse to a hyperpolarizing potential (e.g., -100 mV for 500 ms) to assess the relief of block.

  • Compare the time course of current activation at the hyperpolarizing test pulse in the absence and presence of VU591. A faster activation in the presence of the compound suggests a relief of block at negative potentials.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 cells expressing Kir1.1 plating Plate on coverslips cell_culture->plating patching Whole-cell patch clamp plating->patching voltage_protocol Apply voltage steps/ramps patching->voltage_protocol baseline Record baseline current voltage_protocol->baseline drug_app Apply VU591 baseline->drug_app washout Washout drug_app->washout iv_curve Generate I-V curves washout->iv_curve dose_response Concentration-response curve iv_curve->dose_response ic50 Calculate IC50 dose_response->ic50 caption Experimental Workflow for VU591 Characterization

Caption: Workflow for characterizing VU591 using patch-clamp electrophysiology.

signaling_pathway cluster_membrane Cell Membrane kir11 Kir1.1 Channel Pore k_ion_out K+ Efflux kir11:p->k_ion_out Outward Current block Pore Block kir11:p->block hyperpolarization Membrane Hyperpolarization kir11->hyperpolarization Contributes to vu591 VU591 vu591->kir11:p Binds to pore reduced_hyperpolarization Reduced Hyperpolarization / Depolarization vu591->reduced_hyperpolarization Leads to k_ion_in K+ Influx k_ion_in->kir11:p Inward Rectification block->k_ion_out caption Mechanism of VU591 Action on Kir1.1

Caption: VU591 blocks the Kir1.1 channel pore, inhibiting K+ efflux.

References

Application Notes and Protocols for M1 Positive Allosteric Modulators (PAMs) in Animal Models: A Focus on VU6000918 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

M1 muscarinic acetylcholine receptors are critical for learning, memory, and cognitive processes. Their dysfunction has been implicated in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, potentially improving cognitive function with a lower risk of the side effects associated with direct agonists. This document provides a detailed overview of the administration and dosage of M1 PAMs in common animal models, drawing from studies on close analogues of VU6000918.

Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound analogues. This information can serve as a starting point for designing in vivo experiments with novel M1 PAMs.

Table 1: In Vivo Dosage and Administration of M1 PAMs in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeVehicleKey Findings
VU0453595 C57BL/6J MiceIntraperitoneal (i.p.)10 - 56 mg/kg10% Tween 80 in salineEnhanced cognitive function in novel object recognition task.[1]
VU0486846 APPswe/PSEN1ΔE9 MiceOral (in drinking water)10 mg/kg/dayWaterImproved cognitive function and reduced Aβ pathology.[2]
VU319 (VU0467319) Sprague-Dawley RatsOral (p.o.)1 - 10 mg/kgNot specifiedReversed cognitive deficits in preclinical models.[3]
MK-7622 (ago-PAM) C57BL/6J MiceIntraperitoneal (i.p.)3 - 30 mg/kgNot specifiedInduced behavioral convulsions at higher doses.[1][4]

Table 2: Pharmacokinetic Parameters of M1 PAMs in Rodents

CompoundSpeciesRouteBrain Penetration (Kp,uu)Half-life (t½)Key Notes
VU319 (VU0467319) MouseNot specified1.3Not specifiedHigh CNS penetration.[3]
VU319 (VU0467319) RatNot specified0.91Not specifiedGood brain exposure.[3]
VU6004256 Mousei.p.Not specifiedNot specifiedHigh brain levels achieved relative to M1 potency.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Assessment of Cognitive Enhancement in the Novel Object Recognition (NOR) Task

Objective: To evaluate the efficacy of an M1 PAM in improving recognition memory in rodents.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 10% Tween 80 in sterile saline)

  • Adult male C57BL/6J mice (8-10 weeks old)

  • Open field arena (e.g., 40 x 40 x 40 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal objects)

  • Video recording and tracking software

Procedure:

  • Habituation:

    • Handle the mice for 5 minutes daily for 3 days leading up to the experiment.

    • On day 4, allow each mouse to freely explore the empty open field arena for 10 minutes.

  • Compound Administration:

    • On day 5, administer the test compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the training session. Dosages should be determined by prior dose-range finding studies.

  • Training (Familiarization) Phase:

    • Place two identical objects in opposite corners of the arena.

    • Allow the mouse to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object and oriented towards it.

  • Retention Interval:

    • Return the mouse to its home cage for a defined period (e.g., 24 hours).

  • Testing Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back into the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and novel objects.

Data Analysis:

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A higher DI indicates better recognition memory.

  • Analyze data using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Evaluation of Potential for Cholinergic Adverse Effects

Objective: To assess the propensity of an M1 PAM to induce adverse cholinergic effects.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle

  • Adult male Sprague-Dawley rats (250-300 g)

  • Observation cages

  • Scoring sheet for cholinergic signs

Procedure:

  • Compound Administration:

    • Administer a range of doses of the test compound or vehicle via the intended clinical route (e.g., oral gavage).

    • Include a positive control, such as a non-selective muscarinic agonist (e.g., oxotremorine).

  • Observation:

    • Observe the animals continuously for the first hour and then at regular intervals (e.g., 2, 4, 6, and 24 hours) post-dosing.

    • Score the presence and severity of cholinergic signs, including:

      • Salivation

      • Lacrimation

      • Urination

      • Diarrhea

      • Tremors

      • Hypothermia

Data Analysis:

  • Record the incidence and severity of each sign for each dose group.

  • Determine the minimum dose that produces adverse effects.

Mandatory Visualizations

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor PAMs

M1_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C DAG->PKC Activates Cognition Enhanced Cognition Ca->Cognition PKC->Cognition This compound This compound (M1 PAM) This compound->M1R Modulates

Caption: Signaling cascade of M1 receptor activation enhanced by a Positive Allosteric Modulator (PAM).

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_behavioral_testing Behavioral Assessment cluster_data_analysis Data Analysis AnimalSelection Select Animal Model (e.g., C57BL/6J Mice) Habituation Habituation to Handling and Environment AnimalSelection->Habituation DoseSelection Dose Range Finding Studies Habituation->DoseSelection Administration Compound Administration (e.g., i.p. or p.o.) DoseSelection->Administration NOR_Training Novel Object Recognition (Training Phase) Administration->NOR_Training Retention Retention Interval NOR_Training->Retention NOR_Testing Novel Object Recognition (Testing Phase) Retention->NOR_Testing DataCollection Video Recording and Exploration Scoring NOR_Testing->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Results Efficacy Evaluation Stats->Results

Caption: Workflow for assessing cognitive enhancement of an M1 PAM using the Novel Object Recognition task.

References

Application Notes and Protocols for Studying Inwardly Rectifying Potassium (Kir) Channel Function with VU590

Author: BenchChem Technical Support Team. Date: December 2025

Note: Information regarding the specific compound VU6000918 was not found. This document provides detailed application notes and protocols for VU590 , a well-characterized inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as ROMK), which can serve as a representative tool for studying Kir channel function.

These guidelines are intended for researchers, scientists, and drug development professionals investigating the physiological roles and pharmacological modulation of inwardly rectifying potassium channels.

Introduction to VU590 and Kir Channels

Inwardly rectifying potassium (Kir) channels are a family of ion channels crucial for maintaining cellular excitability and potassium homeostasis.[1] They exhibit a characteristic feature of allowing a larger influx of K+ ions into the cell than efflux out of the cell.[1] This property is vital in various tissues, including the heart, brain, and kidneys.[2][3] Kir channels are implicated in several diseases, making them attractive therapeutic targets.[1]

VU590 is a small-molecule inhibitor of the Kir1.1 channel, also known as the renal outer medullary potassium (ROMK) channel.[4][5] It was one of the first potent and selective inhibitors identified for this channel subtype.[4] Due to its role in renal salt transport, Kir1.1 is a target for novel diuretics to treat hypertension.[4]

Quantitative Data for VU590

The following table summarizes the inhibitory potency (IC50) of VU590 on various Kir channel subtypes, providing an overview of its selectivity profile. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[6]

Target Kir ChannelVU590 IC50 (µM)Reference
Kir1.1 (ROMK)~0.3[4]
Kir2.1No significant inhibition at 10 µM[4]
Kir4.1No significant inhibition at 10 µM[4]
Kir7.1~8[7]

Experimental Protocols

Two primary methods are employed to characterize the inhibitory activity of compounds like VU590 on Kir channels: high-throughput fluorescence-based assays and detailed electrophysiological recordings.

High-Throughput Screening: Thallium Flux Assay

This assay is a fluorescence-based method suitable for screening large compound libraries to identify modulators of Kir channel activity.[4] It utilizes the fact that thallium (Tl+) is permeable through many potassium channels and that its influx can be detected by a Tl+-sensitive fluorescent dye.[4][8]

Principle: Cells expressing the Kir channel of interest are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular solution leads to its influx through open Kir channels, causing an increase in fluorescence. Inhibitors of the channel will reduce this Tl+ influx and thus attenuate the fluorescence signal.[4]

Workflow Diagram:

Thallium_Flux_Assay_Workflow start Plate Kir-expressing cells in a 384-well plate load_dye Load cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) start->load_dye wash Wash to remove unincorporated dye load_dye->wash add_compound Add assay buffer containing VU590 or vehicle control wash->add_compound add_thallium Add stimulus buffer containing thallium (Tl+) add_compound->add_thallium read_fluorescence Measure fluorescence intensity over time using a plate reader add_thallium->read_fluorescence analyze Analyze data to determine the effect of VU590 on Tl+ influx read_fluorescence->analyze

Caption: Workflow for a thallium flux-based high-throughput screen.

Protocol:

  • Cell Plating: Seed HEK-293 cells stably expressing the Kir channel of interest (e.g., Kir1.1) into a 384-well plate at a density of approximately 20,000 cells per well.[9]

  • Dye Loading: The following day, load the cells with a Tl+-sensitive fluorescent dye, such as FluoZin-2, according to the manufacturer's instructions.

  • Washing: After incubation, wash the cells to remove any unincorporated dye.

  • Compound Addition: Add assay buffer containing the desired concentrations of VU590 or a vehicle control (e.g., DMSO) to the wells.

  • Thallium Stimulation and Fluorescence Reading: Place the plate in a fluorescent plate reader. Initiate Tl+ influx by adding a stimulus buffer containing Tl+. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Compare the rates in the presence of VU590 to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a suitable equation.

Gold Standard Validation: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for detailed characterization of ion channel pharmacology.[8] It allows for the direct measurement of ionic currents flowing through the channels in the cell membrane.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential (voltage-clamp) and the measurement of the resulting ionic currents. The effect of a compound on the channel is determined by comparing the current amplitude before and after its application.

Workflow Diagram:

Patch_Clamp_Workflow prepare_cells Prepare cells expressing the Kir channel of interest obtain_seal Obtain a giga-ohm seal between the patch pipette and the cell membrane prepare_cells->obtain_seal whole_cell Rupture the cell membrane to achieve whole-cell configuration obtain_seal->whole_cell record_baseline Record baseline Kir currents using a specific voltage protocol whole_cell->record_baseline apply_compound Perfuse the cell with a solution containing VU590 record_baseline->apply_compound record_effect Record Kir currents in the presence of VU590 apply_compound->record_effect washout Perfuse with a compound-free solution to observe reversal of the effect record_effect->washout analyze Analyze current amplitudes to determine inhibition washout->analyze

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Protocol:

  • Cell Preparation: Use cells transiently or stably expressing the Kir channel of interest.

  • Recording Setup: Place the cells in a recording chamber on an inverted microscope. Fill a glass micropipette (electrode) with an appropriate intracellular solution and mount it on the headstage of the patch-clamp amplifier.

  • Giga-ohm Seal and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal. A subsequent brief pulse of suction ruptures the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage Protocol and Baseline Recording: Clamp the cell membrane at a holding potential (e.g., -20 mV). Apply a voltage protocol to elicit Kir currents. A typical protocol for Kir2.1 involves a step to -120 mV to measure the inward current, followed by a ramp to 0 mV.[10] Record stable baseline currents.

  • Compound Application: Perfuse the recording chamber with an extracellular solution containing the desired concentration of VU590.

  • Recording the Effect: Once the current reaches a new steady state, record the currents in the presence of the compound using the same voltage protocol.

  • Washout: Perfuse the chamber with the control extracellular solution to wash out the compound and observe if the current returns to the baseline level.

  • Data Analysis: Measure the amplitude of the inward current (e.g., at -120 mV) before, during, and after compound application. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Signaling Pathway Context

Kir channels are integral components of cellular signaling pathways, regulating membrane potential and thereby influencing a multitude of downstream processes. The diagram below illustrates the central role of a generic Kir channel in cellular excitability.

Kir_Signaling_Pathway cluster_membrane Cell Membrane Kir Kir Channel Intracellular_K Intracellular K+ Kir->Intracellular_K Efflux (rectified) Membrane_Potential Resting Membrane Potential Kir->Membrane_Potential Hyperpolarizes/ Stabilizes Extracellular_K Extracellular K+ Extracellular_K->Kir Influx Cellular_Excitability Cellular Excitability Membrane_Potential->Cellular_Excitability Decreases Downstream Downstream Cellular Processes Cellular_Excitability->Downstream VU590 VU590 VU590->Kir Inhibits

Caption: Role of Kir channels in regulating cellular excitability.

This diagram illustrates that by allowing potassium influx, Kir channels help to establish and maintain a negative resting membrane potential, which generally decreases cellular excitability. Inhibitors like VU590 block this function, leading to membrane depolarization and increased excitability, which in turn affects various downstream cellular processes depending on the cell type.

References

Application of VU6000918 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6000918 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1] As a PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous neurotransmitter, acetylcholine. This property makes it a valuable tool for studying the physiological roles of the M4 receptor in the central nervous system. The M4 receptor is a key regulator of dopaminergic neurotransmission, and its modulation is a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia.[2][3] These application notes provide an overview of the use of this compound in neuroscience research, including its mechanism of action, key experimental data, and detailed protocols for its application.

Mechanism of Action and Signaling Pathway

This compound binds to an allosteric site on the M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). This binding increases the affinity and/or efficacy of acetylcholine for its orthosteric binding site. The M4 receptor is predominantly coupled to the Gαi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits, also released upon receptor activation, can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. Furthermore, Gβγ can activate phosphoinositide 3-kinase (PI3K), initiating a downstream signaling cascade.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates ATP ATP AC->ATP Converts K_ion_out K+ efflux GIRK->K_ion_out Akt Akt PI3K->Akt Activates cAMP cAMP ATP->cAMP to Hyperpolarization Hyperpolarization & Neuronal Inhibition K_ion_out->Hyperpolarization

Caption: M4 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and similar M4 PAMs.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesValueAssay Type
EC50Human19 nM[1]M4 Receptor Potentiation
Solubility->100 µM in DMSO-

Table 2: Representative In Vivo Efficacy of M4 PAMs (Data for VU0152100, a structurally related M4 PAM)

Animal ModelTreatmentDose (mg/kg, i.p.)Effect
Amphetamine-induced hyperlocomotion (Rat)VU015210010Significant reversal of hyperlocomotion
Amphetamine-induced hyperlocomotion (Rat)VU015210030Complete reversal of hyperlocomotion

Experimental Protocols

In Vitro Assays

1. Calcium Mobilization Assay for M4 Receptor Potentiation

This assay is used to determine the potency of this compound in potentiating the M4 receptor response to acetylcholine in a cell line co-expressing the human M4 receptor and a chimeric G-protein (e.g., Gαqi5) that couples to the calcium signaling pathway.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Plate cells expressing hM4 receptor and Gαqi5 B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate with varying concentrations of this compound B->C D Stimulate with a sub-maximal concentration (EC20) of Acetylcholine C->D E Measure fluorescence intensity (readout of intracellular Ca2+) D->E F Analyze data to determine EC50 of this compound E->F

Caption: Calcium Mobilization Assay Workflow

Protocol:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (Gαqi5) in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of acetylcholine (ACh) at a concentration that elicits a sub-maximal (EC20) response.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the appropriate wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate the reading and, after establishing a baseline, add the EC20 concentration of ACh to all wells.

    • Continue reading the fluorescence intensity for a further 2-3 minutes.

  • Data Analysis: Determine the increase in fluorescence in response to ACh in the presence of different concentrations of this compound. Plot the concentration-response curve and calculate the EC50 value for this compound.

2. cAMP Inhibition Assay

This assay measures the ability of this compound to enhance the ACh-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Protocol:

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human M4 receptor.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate.

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified time.

    • Add a fixed concentration of acetylcholine.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound in the presence of ACh. Calculate the IC50 value.

In Vivo Assays

1. In Vivo Microdialysis for Dopamine Release

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing insight into the effects of this compound on dopaminergic neurotransmission.

Microdialysis_Workflow cluster_workflow In Vivo Microdialysis Workflow A Stereotaxic surgery to implant a guide cannula targeting a specific brain region (e.g., Nucleus Accumbens) B Animal recovery period A->B C Insertion of microdialysis probe and perfusion with artificial cerebrospinal fluid (aCSF) B->C D Collection of baseline dialysate samples C->D E Systemic administration of This compound D->E F Collection of post-treatment dialysate samples E->F G Analysis of dopamine concentration in dialysates using HPLC-ECD F->G H Data analysis to determine % change in dopamine levels G->H

Caption: In Vivo Microdialysis Workflow

Protocol:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 2-3 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dopamine content in the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Calculate the basal dopamine concentration from the baseline samples.

    • Express the post-treatment dopamine levels as a percentage of the baseline and plot the time course of the effect of this compound on dopamine release.

2. Ex Vivo Slice Electrophysiology

This technique is used to study the effects of this compound on the electrical properties of neurons in brain slices, providing a direct measure of its impact on neuronal excitability.

Protocol:

  • Brain Slice Preparation:

    • Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated cutting solution.

    • Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Perform whole-cell patch-clamp recordings from identified neurons.

    • Record baseline neuronal activity (e.g., spontaneous or evoked postsynaptic currents).

  • Drug Application:

    • Bath-apply acetylcholine to activate muscarinic receptors.

    • Subsequently, bath-apply this compound at a known concentration and record the changes in neuronal activity in the presence of acetylcholine.

  • Data Analysis:

    • Analyze the electrophysiological parameters (e.g., frequency and amplitude of postsynaptic currents, membrane potential) before and after the application of this compound to quantify its potentiating effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the M4 muscarinic acetylcholine receptor in the central nervous system. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of M4 receptor modulation for treating psychiatric and neurological disorders. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their neuroscience research endeavors.

References

Application Notes and Protocols: Ulixertinib as a Tool for Studying the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ulixertinib (also known as BVD-523) is a first-in-class, potent, and highly selective inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] As the terminal kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of fundamental cellular processes, including proliferation, differentiation, and survival.[3][4] The MAPK pathway is frequently hyperactivated in a wide variety of human cancers due to mutations in upstream components like BRAF and RAS, making it a key target for therapeutic intervention.[1][2]

Ulixertinib is an ATP-competitive and reversible inhibitor that offers a powerful tool to dissect the roles of ERK1/2 in both normal physiology and disease.[1][5] By directly targeting the most distal kinase in the MAPK cascade, ulixertinib can be used to study the downstream consequences of ERK1/2 inhibition and to potentially overcome resistance mechanisms that arise with inhibitors targeting upstream molecules like BRAF and MEK.[1][6]

These application notes provide a comprehensive overview of ulixertinib, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental settings.

Mechanism of Action

Ulixertinib directly inhibits the kinase activity of both ERK1 and ERK2.[7] This prevents the phosphorylation of numerous downstream substrates, including the 90kDa ribosomal S6 kinases (RSK), which play a role in regulating transcription and translation.[1] Inhibition of the MAPK/ERK pathway by ulixertinib ultimately leads to decreased cell proliferation and, in cancer cells, the induction of apoptosis.[8][9]

A noteworthy characteristic of ulixertinib is its ability to inhibit the phosphorylation of its downstream targets, like RSK, even while paradoxically increasing the phosphorylation of ERK1/2 itself in some cellular contexts.[1][2] This is a key mechanistic feature that should be considered when analyzing experimental results.

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway and the specific point of inhibition by ulixertinib.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates and Phosphorylates Transcription Factors RSK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds Ulixertinib Ulixertinib Ulixertinib->ERK Inhibits

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Ulixertinib.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of ulixertinib from various studies.

Table 1: In Vitro Inhibitory Activity of Ulixertinib
Assay TypeTarget/Cell LineMetricValue
Biochemical AssayRecombinant ERK1K_i<0.3 nM
Biochemical AssayRecombinant ERK2K_i0.04 ± 0.02 nM[2]
Biochemical AssayRecombinant ERK2IC_50<0.3 nM[2]
Cellular AssayA375 (BRAF V600E)p-RSK Inhibition IC_50140 nM[4]
Cellular AssaySH-SY5YERK Inhibition IC_5086 nM
Antiproliferation AssayA375 (BRAF V600E)Cell Viability IC_50 (72h)180 nM[4]
Antiproliferation AssayCOLO 205 (BRAF V600E)Cell Viability IC_50 (72h)Not specified, but active[7]
Antiproliferation AssayNCI-H23 (KRAS G12C)Cell Viability IC_50 (72h)1 µM[7]
Antiproliferation AssayNeuroblastoma Cell LinesCell Viability IC_50 (5 days)Wide range, CHLA255 most sensitive[5]
Table 2: In Vivo Efficacy of Ulixertinib in Xenograft Models
Cancer TypeXenograft ModelDose and AdministrationOutcome
MelanomaA375 (BRAF V600E)5, 25, 50, 100 mg/kg, twice daily, p.o.Dose-dependent tumor growth inhibition and regression[8]
Colorectal CancerColo205 (BRAF V600E)50, 75, 100 mg/kg, twice daily, p.o.Significant tumor growth inhibition[8]
NeuroblastomaCHLA136-Fluc (MYCN amplified)50 mg/kg, dailyInhibition of tumor growth and prolonged survival[5]
NeuroblastomaCHLA255-Fluc (c-Myc overexpressed)50 mg/kg, dailyInhibition of tumor growth and prolonged survival[5]

Experimental Protocols

Western Blot Analysis of ERK Pathway Inhibition

This protocol describes how to assess the inhibitory effect of ulixertinib on the phosphorylation of ERK1/2 and its downstream target RSK.

Experimental Workflow Diagram

Western_Blot_Workflow CellCulture 1. Cell Culture and Treatment (e.g., A375 cells + Ulixertinib) Lysis 2. Cell Lysis and Protein Quantification CellCulture->Lysis SDSPAGE 3. SDS-PAGE Lysis->SDSPAGE Transfer 4. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (e.g., anti-pERK, anti-pRSK) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: A typical experimental workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • Ulixertinib

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-RSK (e.g., Ser380), anti-total RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. Treat cells with various concentrations of ulixertinib (and a DMSO vehicle control) for the desired time (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.

Cell Viability/Proliferation Assay

This protocol describes how to determine the IC_50 value of ulixertinib in a cancer cell line using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay.

Experimental Workflow Diagram

Cell_Viability_Workflow CellSeeding 1. Seed Cells in 96-well Plates Treatment 2. Treat with Serial Dilutions of Ulixertinib CellSeeding->Treatment Incubation 3. Incubate for 72 hours Treatment->Incubation Assay 4. Add Viability Reagent (e.g., MTT or CellTiter-Glo®) Incubation->Assay Measurement 5. Measure Absorbance or Luminescence Assay->Measurement Analysis 6. Calculate IC50 Value Measurement->Analysis

Caption: Workflow for a cell viability assay to determine the IC50 of an inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Ulixertinib

  • DMSO

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[5]

  • Treatment: Prepare serial dilutions of ulixertinib in culture medium. Replace the medium in the wells with the medium containing the different concentrations of ulixertinib or vehicle control.

  • Incubation: Incubate the plate for a specified period, typically 72 hours.[4]

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to add the reagent to each well and measure luminescence.

  • Measurement: Read the absorbance at the appropriate wavelength (for MTT) or the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the ulixertinib concentration. Use a non-linear regression analysis to determine the IC_50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of ulixertinib in a subcutaneous mouse xenograft model.

Experimental Workflow Diagram

Xenograft_Workflow CellCulture 1. Culture Cancer Cells Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment 5. Administer Ulixertinib or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Tumor Weight, Biomarker Analysis) Monitoring->Endpoint

Caption: A typical experimental workflow for an in vivo efficacy study.

Materials:

  • Cancer cell line of interest (e.g., A375)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Complete cell culture medium

  • Sterile PBS

  • Matrigel (optional)

  • Ulixertinib

  • Vehicle for oral gavage (e.g., 1% carboxymethylcellulose in water)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.[8]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Prepare the ulixertinib formulation and administer it to the treatment group via oral gavage at the desired dose and schedule. Administer the vehicle to the control group.[8]

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers).

Conclusion

Ulixertinib is a valuable research tool for investigating the MAPK/ERK signaling pathway. Its high potency and selectivity allow for precise interrogation of ERK1/2 function in a variety of biological contexts. The protocols provided in these application notes offer a starting point for utilizing ulixertinib to study its effects on cell signaling, proliferation, and in vivo tumor growth. As with any experimental tool, it is recommended to optimize these protocols for specific cell lines and experimental conditions.

References

Protocol for Dissolving and Storing VU6000918

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the dissolution and storage of VU6000918, a small molecule inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and minimizing potential cytotoxicity from solvent effects. The following protocols are based on established best practices for handling hydrophobic small molecules in a research setting.

Materials and Equipment

  • This compound solid compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined screw caps

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Sonicator

  • -20°C and -80°C freezers

  • Desiccator

Quantitative Data Summary

The following table summarizes recommended storage conditions and solvent concentrations for this compound. These are general guidelines, and optimal conditions may vary for specific experimental setups.

ParameterRecommendationRationale & Considerations
Primary Solvent for Stock Solution 100% Anhydrous DMSOMaximizes solubility of hydrophobic compounds. Use of anhydrous DMSO is critical to prevent compound degradation.[1][2]
Stock Solution Concentration 10 mM (or higher, solubility permitting)High concentration allows for minimal volume of DMSO to be added to aqueous experimental media.
Storage of Solid Compound -20°C or 4°C, desiccatedProtects from degradation due to moisture and temperature fluctuations.[2] Shipped at ambient temperature, but long-term storage should be cold.[1]
Storage of DMSO Stock Solution -20°C or -80°C in small aliquotsMinimizes repeated freeze-thaw cycles which can lead to compound degradation.[3][4] Protect from light if the compound is light-sensitive.[3]
Final DMSO Concentration in Assay < 0.1% - 0.5%Minimizes solvent-induced cytotoxicity and off-target effects.[2] Always include a vehicle control with the same final DMSO concentration.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust the initial mass of this compound and volume of DMSO as needed for different desired concentrations.

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.[5]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or an appropriate vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the solid compound. For example, to make a 10 mM stock solution from 1 mg of this compound (assuming a hypothetical molecular weight of 400 g/mol ), you would add 250 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed microcentrifuge tubes or amber glass vials with Teflon-lined screw caps.[5] This is critical to avoid repeated freeze-thaw cycles.[3]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage: Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.[3]

Preparation of Working Solutions

Procedure:

  • Thawing: When ready to use, remove a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilutions (if necessary): It is best practice to perform initial serial dilutions in DMSO before the final dilution into aqueous media to prevent precipitation.[1]

  • Final Dilution: Prepare fresh dilutions of the inhibitor from the stock solution directly into the cell culture medium or aqueous buffer for your experiment.[3] Do not store the inhibitor in aqueous media for extended periods, as it may degrade or precipitate.[3]

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing that could introduce bubbles or shear stress, particularly with protein-containing media.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor being tested.[3]

Visualizations

G cluster_prep Preparation of this compound Stock Solution A Equilibrate solid this compound to room temperature in a desiccator B Weigh desired amount of solid A->B Prevent condensation C Add anhydrous DMSO B->C Calculate volume for desired concentration D Vortex and/or sonicate to dissolve C->D E Dispense into single-use aliquots D->E Avoid repeated freeze-thaw cycles F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols: Best Practices for High-Throughput Screening of MALT1 Inhibitors with VU6000918

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a critical signaling protein and a member of the caspase family of proteases.[1] It plays a key role in the activation of NF-κB signaling, a pathway essential for the survival and proliferation of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2] MALT1's proteolytic activity is a compelling therapeutic target, and small molecule inhibitors are of significant interest in drug discovery.[2][3] VU6000918 is a potent, selective, and investigational small molecule inhibitor of MALT1. These application notes provide best practices and detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize MALT1 inhibitors.

Mechanism of Action of MALT1

MALT1 is a paracaspase that, as part of the CARD11-BCL10-MALT1 (CBM) complex, is crucial for B-cell activation.[1] Upon antigen receptor engagement, the CBM complex forms, leading to MALT1's proteolytic activity. MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, such as A20, and activates proteins that promote NF-κB activity, including BCL10 and RelB.[1][4] This dual function as a scaffold and a protease makes it a central node in lymphocyte signaling.

MALT1_Signaling_Pathway MALT1 Signaling Pathway in NF-kB Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) CARD11 CARD11 BCR->CARD11 Antigen Stimulation BCL10 BCL10 CARD11->BCL10 CBM_Complex CBM Complex MALT1 MALT1 BCL10->MALT1 IKK IKK Complex CBM_Complex->IKK Activates A20 A20 (Inhibitor) CBM_Complex->A20 Cleaves & Inactivates RelB RelB CBM_Complex->RelB Cleaves & Activates IkB IkB IKK->IkB Phosphorylates & Degrades NFkB NF-kB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes This compound This compound This compound->MALT1 Inhibits

Caption: MALT1 signaling cascade leading to NF-kB activation.

Data Presentation

Table 1: Biochemical Activity of this compound
ParameterValueConditions
IC50 15 nMRecombinant LZ-MALT1, Ac-LRSR-AMC substrate
Mechanism of Inhibition Allosteric, ReversibleEnzyme kinetics studies
Selectivity >1000-fold vs. Caspase-3, -7, -8Profiling against a panel of caspases
Table 2: Cellular Activity of this compound
AssayCell LineIC50
RelB Cleavage TMD8120 nM
IL-6 Secretion TMD8150 nM
IL-10 Secretion OCI-Ly3110 nM
Cell Viability (72h) OCI-Ly3250 nM
Cell Viability (72h) HBL-1300 nM

Experimental Protocols

Biochemical HTS Protocol for MALT1 Protease Activity

This assay is designed to identify inhibitors of MALT1's proteolytic activity using a purified, engineered MALT1 enzyme and a fluorogenic substrate. To overcome the low activity of monomeric MALT1, a constitutively active dimeric form, such as a leucine zipper-fused MALT1 (LZ-MALT1), is recommended.[5]

Materials:

  • Recombinant, purified LZ-MALT1 (e.g., amino acids 340-789)

  • MALT1 substrate: Ac-LRSR-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Add 10 µL of LZ-MALT1 (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 5 µL of Ac-LRSR-AMC substrate (final concentration ~10 µM).

  • Immediately begin kinetic reading of fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 values using a suitable data analysis software.

HTS_Workflow High-Throughput Screening Workflow for MALT1 Inhibitors A Compound Library (in DMSO) B Serial Dilution & Plating of Compounds A->B C Addition of LZ-MALT1 Enzyme B->C D Pre-incubation (30 min, RT) C->D E Addition of Ac-LRSR-AMC Substrate D->E F Kinetic Fluorescence Reading (37°C) E->F G Data Analysis: Rate Calculation, % Inhibition, IC50 F->G H Hit Identification & Confirmation G->H

Caption: A generalized workflow for a biochemical HTS campaign.

Cellular HTS Protocol for MALT1 Target Engagement

This protocol describes a target engagement assay to quantify the inhibition of MALT1's proteolytic activity within a cellular context by measuring the cleavage of its substrate, RelB.[1]

Materials:

  • ABC-DLBCL cell lines (e.g., TMD8, OCI-Ly3)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (or other test compounds) dissolved in DMSO

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies for Western Blot: anti-RelB, anti-GAPDH (loading control)

  • 96-well cell culture plates

Procedure:

  • Seed ABC-DLBCL cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 4-6 hours. Include a DMSO vehicle control.

  • For some experiments, cells can be stimulated with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 1 hour to induce MALT1 activity.[1][4]

  • After treatment, harvest the cells and lyse them using Lysis Buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis using antibodies against RelB to detect both the full-length and cleaved forms. Use GAPDH as a loading control.

  • Quantify the band intensities for cleaved and full-length RelB.

  • Calculate the percentage of RelB cleavage inhibition for each compound concentration relative to the stimulated DMSO control and determine the IC50 value.

Cell Viability Assay

This protocol assesses the effect of MALT1 inhibition on the viability of MALT1-dependent cancer cells.

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (or other test compounds) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 96-well, white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.

  • Treat the cells with a serial dilution of this compound.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Allow the plates to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Shake the plates for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Best Practices for HTS with this compound

  • Compound Handling: this compound should be stored as a stock solution in DMSO at -20°C or -80°C. Minimize freeze-thaw cycles. For assays, create intermediate dilutions in DMSO and then in the appropriate aqueous buffer.

  • Assay Validation: Before initiating a large-scale screen, validate the assay with known MALT1 inhibitors (e.g., Z-VRPR-fmk as a covalent inhibitor control) to determine the Z'-factor, a measure of assay robustness.[4] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Counter-screens: To identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds), perform counter-screens in the absence of the enzyme.

  • Orthogonal Assays: Hits identified from the primary biochemical screen should be confirmed in secondary, orthogonal assays, such as the cellular target engagement assay, to validate their on-target activity.

  • Selectivity Profiling: Assess the selectivity of confirmed hits against other relevant proteases, particularly other caspases, to ensure a specific MALT1 inhibitory profile.

  • Structure-Activity Relationship (SAR): For lead optimization, systematically modify the chemical structure of this compound and other hits to improve potency, selectivity, and pharmacokinetic properties.

By following these best practices and detailed protocols, researchers can effectively utilize this compound in high-throughput screening campaigns to discover and develop novel MALT1 inhibitors for therapeutic applications.

References

Application Notes and Protocols for the Investigation of VU6000918 in Pharmacological Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Given the limited publicly available data on VU6000918, these application notes provide a comprehensive framework for designing, executing, and interpreting experiments involving this compound in combination with other pharmacological agents. The following protocols and methodologies are based on established principles of drug combination studies and can be adapted for the specific research context.

Introduction: The Rationale for Combination Therapy

Combination therapy, the use of two or more drugs, is a cornerstone of treatment for complex diseases like cancer and infectious diseases.[1][2] The primary goals of this approach are to enhance therapeutic efficacy, reduce dosages to minimize toxicity, and overcome or delay the development of drug resistance.[2][3][4] The interaction between two drugs can be synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), or antagonistic (the combined effect is less than the sum of their individual effects).[1][4][5]

Quantitative methods are essential for accurately assessing these interactions to identify promising synergistic combinations for further development.[1][6] This document outlines the key experimental and analytical approaches to systematically evaluate the effects of this compound in combination with other agents.

Data Presentation: Quantifying Pharmacological Interactions

The quantitative analysis of drug interactions is crucial for determining synergy, additivity, or antagonism.[1][6] Two widely accepted methods are the isobologram analysis and the Chou-Talalay method, which calculates a Combination Index (CI).[2][3][4][6][7][8]

Table 1: Interpretation of Combination Index (CI) Values

Combination Index (CI)Interpretation
< 1Synergism[4]
= 1Additive Effect[4]
> 1Antagonism[4]

Table 2: Example Data Layout for Combination Experiments

Concentration of this compound (µM)Concentration of Agent X (µM)Effect (e.g., % Cell Viability)
00100
0.1090
1060
10020
00.585
0550
05015
0.10.575
1530
10505

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Combination Studies

This protocol describes a general method for assessing the effect of this compound in combination with another agent on the viability of a cancer cell line using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.[9][10][11][12]

Materials:

  • This compound

  • Second pharmacological agent (Agent X)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare stock solutions of this compound and Agent X in DMSO.

    • Create a dose-response matrix by preparing serial dilutions of both agents in culture medium. It is common to test a range of concentrations for each drug, both alone and in combination.[13]

    • Remove the medium from the wells and add 100 µL of the medium containing the single agents or their combinations. Include wells with vehicle (DMSO) alone as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for a period relevant to the cell line and drug mechanism (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[14]

  • Cell Viability Measurement (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.[2][3][4][14]

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound and a combination agent on specific signaling pathways that may be involved in their mechanism of action.

Materials:

  • Cells treated as in Protocol 3.1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins in the target signaling pathway

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After drug treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating drug combinations.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Mechanistic Studies A Design of Experiment (Dose-Response Matrix) B High-Throughput Screening (e.g., Cell Viability Assay) A->B C Data Analysis (Synergy Scoring, CI Calculation) B->C D Validation of Synergistic Hits C->D Prioritized Combinations E Mechanism of Action Studies (e.g., Western Blot, Gene Expression) D->E F In Vivo Model Testing E->F

Caption: A generalized workflow for identifying and validating synergistic drug combinations.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound in combination with another agent. Understanding the underlying mechanism is key to rational drug combination design.[15][16][17][18][19]

G cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Cellular Response This compound This compound Kinase_1 Kinase_1 This compound->Kinase_1 Inhibition Agent_X Agent_X Kinase_2 Kinase_2 Agent_X->Kinase_2 Inhibition Receptor Receptor Receptor->Kinase_1 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Transcription_Factor->Cell_Cycle_Arrest

Caption: A hypothetical signaling pathway illustrating dual inhibition by this compound and Agent X.

By following these generalized protocols and analytical frameworks, researchers can systematically investigate the potential of this compound in combination with other pharmacological agents, even in the absence of pre-existing data. This approach allows for the robust identification and characterization of novel synergistic interactions for therapeutic development.

References

Application Notes and Protocols for Measuring VU6000918 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU6000918 is a chemical probe that has been identified as an inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase, a cysteine-aspartic protease that cleaves its substrates after an arginine residue. It is a crucial mediator of antigen receptor signaling and subsequent activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][2][3] Upon T-cell or B-cell receptor stimulation, MALT1 forms a complex with CARD11 and BCL10, known as the CBM complex.[3][4] This proximity induces MALT1's proteolytic activity, leading to the cleavage and inactivation of negative regulators of the NF-κB pathway, such as A20 and RelB, thereby promoting lymphocyte activation and survival.[1]

Deregulated MALT1 activity is implicated in the pathogenesis of certain cancers, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[5][6] Therefore, robust and reproducible assays are essential to quantify the activity of inhibitors like this compound for research and drug development purposes.

These application notes provide detailed protocols for three key assays to characterize the activity of this compound: a biochemical protease assay, a cell-based substrate cleavage assay, and a cell viability assay.

MALT1 Signaling Pathway

The diagram below illustrates the canonical signaling pathway leading to MALT1 activation and subsequent NF-κB activation. Stimulation of a B-cell receptor (BCR) initiates a phosphorylation cascade involving SYK, BTK, and PKC, which leads to the formation of the active CBM complex. MALT1, as part of this complex, then cleaves downstream substrates to promote the activation of the IKK complex, leading to the nuclear translocation of NF-κB and transcription of target genes.

MALT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK Antigen Stimulation BTK BTK SYK->BTK PKC PKC BTK->PKC CARD11 CARD11 PKC->CARD11 P BCL10 BCL10 MALT1 MALT1 CBM_Complex CBM Complex (CARD11/BCL10/MALT1) Substrates Substrates (e.g., A20, RelB) CBM_Complex->Substrates Cleavage IKK IKK Complex Substrates->IKK Inhibition Lifted NFkB_IkB NF-κB / IκB IKK->NFkB_IkB P NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc Translocation Target_Genes Target Gene Transcription NFkB_nuc->Target_Genes Experimental_Workflow cluster_tier1 Tier 1: Biochemical Assay cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Cellular Functional Outcome T1_Step1 Recombinant MALT1 Enzyme T1_Step2 Fluorogenic Substrate T1_Step1->T1_Step2 T1_Step3 Incubate with this compound T1_Step2->T1_Step3 T1_Step4 Measure Fluorescence (Determine IC50) T1_Step3->T1_Step4 T2_Step1 Select MALT1-dependent Cell Line (e.g., ABC-DLBCL) T1_Step4->T2_Step1 Confirm in vitro potency T2_Step2 Treat Cells with this compound T2_Step1->T2_Step2 T2_Step3 Prepare Cell Lysates T2_Step2->T2_Step3 T2_Step4 Western Blot for Cleaved Substrates (e.g., CYLD) T2_Step3->T2_Step4 T3_Step1 Seed MALT1-dependent Cells T2_Step4->T3_Step1 Confirm target engagement T3_Step2 Treat with this compound (Dose-Response) T3_Step1->T3_Step2 T3_Step3 Incubate for 48-72h T3_Step2->T3_Step3 T3_Step4 Measure Cell Viability (e.g., CellTiter-Glo®) T3_Step3->T3_Step4

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information could be found for a compound designated "VU6000918." The following troubleshooting guide is provided for a general, hypothetical poorly soluble small molecule inhibitor, hereafter referred to as "Compound X," and is based on established laboratory practices for handling such molecules.

This guide is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with novel or known poorly soluble small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing a new or challenging compound like Compound X?

A1: A systematic approach is recommended when first attempting to solubilize a compound with unknown or poor solubility. It is best to start with small-scale tests before preparing a large-volume stock solution. Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is a good starting point.[1] If your experimental system is incompatible with DMSO, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested. For experiments in aqueous solutions, the standard practice is to first create a highly concentrated stock in an organic solvent and then dilute it into the aqueous buffer.[1] It is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can have off-target effects.[1]

Q2: My Compound X precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the inhibitor in your assay.[1]

  • Use a Surfactant: The addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help keep hydrophobic compounds in solution.[1]

  • Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent like polyethylene glycol (PEG) or ethanol to your aqueous buffer can enhance the solubility of your compound.[1][2]

  • Adjust the pH: If Compound X has ionizable groups, modifying the pH of the buffer may significantly improve its solubility.[1][2] For instance, basic compounds are often more soluble in acidic conditions, and acidic compounds are more soluble in basic conditions.[1][2]

  • Rapid Mixing: When diluting, it is critical to add the DMSO stock to the aqueous buffer and not the other way around. Immediately and vigorously vortex or pipette the solution to ensure rapid and uniform dispersion, which can help prevent the formation of a precipitate.[2]

Q3: Can gentle heating or sonication be used to dissolve Compound X?

A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[1][2] However, it is essential to first confirm the thermal stability of your specific inhibitor, as excessive or prolonged heat can cause degradation.[1] It is advisable to warm the solution gently, for example, in a 37°C water bath, and to use sonication in short bursts to prevent overheating.[1][2] Always visually inspect the solution for any signs of degradation, such as a change in color.[3]

Q4: How should I store my stock solution of Compound X to prevent it from coming out of solution?

A4: Proper storage is crucial for maintaining the integrity and solubility of your compound.

  • Storage Temperature: Stock solutions should generally be stored at -20°C or -80°C.[2][3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can negatively impact stability and solubility, store the stock solution in small aliquots.[2][3]

  • Solvent Choice: Ensure that the solvent is suitable for cryogenic storage. While DMSO is common, its stability can be compromised by multiple freeze-thaw cycles.[3]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation upon freezing and thawing. If you observe this, consider storing the compound at a slightly lower concentration.[3]

  • Thawing Protocol: When you need to use a stock, thaw it slowly at room temperature and vortex it gently to ensure the compound is fully redissolved before use.[3]

Quantitative Data Summary

The following table provides representative solubility data for a hypothetical poorly soluble compound, "Compound X," in common laboratory solvents.

SolventSolubility (at 25°C)Notes
Water < 1 µMPractically insoluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) pH 7.4 < 1 µMInsoluble in physiological buffers.
Ethanol ~ 5 mMModerately soluble.
Methanol ~ 2 mMSlightly soluble.
Dimethyl Sulfoxide (DMSO) > 50 mMHighly soluble. The solvent of choice for stock solutions.
Dimethylformamide (DMF) > 30 mMGood solubility, an alternative to DMSO.
Polyethylene Glycol 400 (PEG 400) ~ 10 mMCan be used as a co-solvent to improve aqueous solubility.[2]

Experimental Protocol: Solubilization and Use of Compound X in a Cell-Based Assay

This protocol outlines the steps for preparing a working solution of Compound X and adding it to a cell-based assay, minimizing the risk of precipitation.

Materials:

  • Compound X (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Pre-warmed (37°C) cell culture medium

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Based on the molecular weight of Compound X, calculate the volume of DMSO needed to achieve a 10 mM stock solution.[2]

    • Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the solid Compound X.[2]

    • Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes or gently warm to 37°C.[2]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store this 10 mM stock solution in small aliquots at -20°C or -80°C.[2]

  • Prepare Intermediate Dilutions in DMSO:

    • From your 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[2] This will allow for smaller volumes to be added to the final aqueous solution, keeping the final DMSO concentration low.

  • Prepare the Final Working Solution in Aqueous Medium:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare your final working concentration, add a small volume of the appropriate DMSO intermediate to the pre-warmed medium. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around. [2]

    • Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform mixing.[2]

    • Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) and is consistent across all experimental conditions.[2]

    • Include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiment.[2]

  • Perform a Solubility Test in Media (Recommended):

    • Before your main experiment, it is advisable to perform a small-scale solubility test of Compound X in your specific cell culture medium to determine the maximum soluble concentration.[1]

Visual Troubleshooting Guide and Pathway Diagram

Troubleshooting_Insolubility start Insolubility Issue with Compound X check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve Stock: - Gentle warming (37°C) - Sonication check_stock->re_dissolve No precip_dilution Precipitation upon dilution in aqueous buffer? check_stock->precip_dilution Yes re_dissolve->check_stock Attempted protocol_adherence Follow Best Practices: - Add DMSO to buffer - Vortex immediately - Lower final concentration precip_dilution->protocol_adherence Yes success Compound is Soluble Proceed with Experiment precip_dilution->success No modify_buffer Modify Aqueous Buffer: - Add surfactant (e.g., Tween-20) - Add co-solvent (e.g., PEG) - Adjust pH protocol_adherence->modify_buffer Issue persists protocol_adherence->success Resolved modify_buffer->success Resolved failure Insolubility Persists Consider alternative formulation or compound modify_buffer->failure Issue persists Signaling_Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 (Target of Compound X) kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound_x Compound X compound_x->kinase3

References

Technical Support Center: Optimizing VU6000918 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of VU6000918 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is characterized as a positive allosteric modulator (PAM)-antagonist of the metabotropic glutamate receptor 8 (mGlu8). This means it binds to a site on the receptor distinct from the glutamate binding site (an allosteric site). As a PAM-antagonist, it can increase the affinity of the endogenous ligand, glutamate, for the receptor, but in doing so, it antagonizes or blocks the receptor's downstream signaling.

Q2: What is the primary signaling pathway of the mGlu8 receptor?

The mGlu8 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[1] Activation of the mGlu8 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This pathway ultimately modulates the activity of various downstream effectors, including ion channels.

Q3: What are common in vitro assays used to assess this compound activity?

Common in vitro assays to measure the activity of compounds acting on mGlu8 receptors include:

  • cAMP Accumulation Assays: These assays measure the inhibition of forskolin-stimulated cAMP production.

  • Calcium Mobilization Assays: In cells co-expressing mGlu8 and a promiscuous G-protein (like Gα15 or a chimeric Gqi), receptor activation can be redirected to the Gq pathway, leading to an increase in intracellular calcium.[2] This can be measured using calcium-sensitive fluorescent dyes.

  • GTPγS Binding Assays: This assay measures the binding of radiolabeled GTPγS to G-proteins upon receptor activation.

  • Electrophysiology Assays: These assays can measure changes in ion channel activity (e.g., GIRK channels) in response to receptor modulation.

Q4: What is a typical starting concentration range for this compound in in vitro assays?

Q5: How should I prepare a stock solution of this compound?

This compound is likely to be soluble in dimethyl sulfoxide (DMSO). It is common practice to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it into an aqueous assay buffer for the final working concentration. To avoid precipitation, the final concentration of DMSO in the assay should be kept low, typically below 0.5%.

Troubleshooting Guides

Problem 1: Inconsistent or No Response to this compound
Possible Cause Troubleshooting Step
Compound Precipitation - Visually inspect the stock solution and final assay dilutions for any signs of precipitation. - Decrease the final concentration of this compound. - Increase the final percentage of DMSO in the assay buffer (ensure it remains within the tolerance of your cell line). - Prepare fresh dilutions from the stock solution for each experiment.
Cell Health and Viability - Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure cells are healthy. - Ensure proper cell culture conditions (e.g., temperature, CO2, humidity). - Do not use cells that have been passaged too many times.
Incorrect Assay Conditions - Verify the agonist (e.g., glutamate) concentration used to stimulate the receptor. The concentration of the agonist will influence the apparent potency of the PAM-antagonist. - Optimize the incubation time with this compound. Allosteric modulators may require a pre-incubation period to bind to the receptor. - Confirm the correct functioning of all assay reagents and equipment.
Low Receptor Expression - If using a transient transfection system, optimize the transfection efficiency. - If using a stable cell line, verify the expression level of the mGlu8 receptor (e.g., via Western blot or qPCR).
Problem 2: High Background Signal or Off-Target Effects
Possible Cause Troubleshooting Step
Non-specific Binding - Include appropriate controls, such as cells not expressing the mGlu8 receptor, to determine if the observed effect is receptor-specific. - Decrease the concentration of this compound used in the assay.
Off-Target Activity - While specific off-target information for this compound is limited, it is good practice to test the compound against other related receptors (e.g., other mGlu receptor subtypes) to assess its selectivity. - Consult literature for known off-target liabilities of similar chemical scaffolds.
Assay Interference - Some compounds can interfere with the assay technology itself (e.g., autofluorescence in fluorescence-based assays). Run a control with the compound in the absence of cells or in a cell-free assay system to check for interference.

Data Presentation

Table 1: General Concentration Ranges for In Vitro Assays

Assay Type Typical Starting Concentration Range Considerations
Initial Screening1 µM - 30 µMA single high concentration is often used to identify activity.
Concentration-Response (IC50)0.1 nM - 100 µM (log or semi-log dilutions)A wide range is necessary to accurately determine the potency.
Selectivity Profiling10 µMA standard concentration to assess activity at off-target receptors.

Note: These are general recommendations. The optimal concentration range for this compound should be determined empirically for each specific assay system.

Experimental Protocols

Key Experiment: Calcium Mobilization Assay in HEK293 cells co-expressing mGlu8 and Gα15

This protocol describes a method to measure the antagonist effect of this compound on glutamate-induced calcium mobilization.

Materials:

  • HEK293 cells stably co-expressing human mGlu8 and Gα15

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or other calcium-sensitive dye

  • Pluronic F-127

  • L-glutamate

  • This compound

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Methodology:

  • Cell Plating: Seed the HEK293-mGlu8-Gα15 cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a concentration-response curve of this compound in assay buffer.

    • Prepare a solution of L-glutamate at a concentration that elicits a submaximal response (e.g., EC20 or EC50), which should be determined in a separate experiment.

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Add the EC20/EC50 concentration of L-glutamate to all wells.

    • Measure the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of glutamate alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

mGlu8_Signaling_Pathway Glutamate Glutamate mGlu8 mGlu8 Receptor Glutamate->mGlu8 Binds This compound This compound (PAM-Antagonist) This compound->mGlu8 Binds (Allosteric) G_protein Gi/o Protein mGlu8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel Modulation PKA->Ion_Channel Modulates experimental_workflow start Start plate_cells Plate HEK293-mGlu8-Gα15 cells start->plate_cells dye_load Load cells with Calcium-sensitive dye plate_cells->dye_load prepare_compounds Prepare this compound and Glutamate solutions dye_load->prepare_compounds pre_incubate Pre-incubate with this compound prepare_compounds->pre_incubate add_glutamate Add Glutamate (EC20/EC50) pre_incubate->add_glutamate measure_fluorescence Measure Fluorescence Signal add_glutamate->measure_fluorescence analyze_data Analyze Data and Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end troubleshooting_logic issue Inconsistent or No Response? check_precipitation Check for Compound Precipitation issue->check_precipitation Yes high_background High Background Signal? issue->high_background No check_cell_health Check Cell Health and Viability check_precipitation->check_cell_health check_assay_conditions Verify Assay Conditions check_cell_health->check_assay_conditions check_receptor_expression Check Receptor Expression check_assay_conditions->check_receptor_expression check_nonspecific_binding Assess Non-specific Binding high_background->check_nonspecific_binding Yes check_off_target Evaluate Off-Target Effects check_nonspecific_binding->check_off_target check_assay_interference Test for Assay Interference check_off_target->check_assay_interference

References

VU6000918 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific molecular target, off-target effects, and mitigation strategies for the compound identifier VU6000918 is not available in publicly accessible scientific literature, chemical databases, or patent repositories. The "VU" designation strongly suggests an origin from Vanderbilt University's drug discovery programs; however, without further details on its chemical structure or intended biological target, a comprehensive analysis of its off-target profile and corresponding mitigation techniques cannot be provided.

The following troubleshooting guide and frequently asked questions (FAQs) are based on best practices for addressing potential off-target effects of novel chemical probes in a research setting. These are general recommendations and should be adapted to the specific experimental context once the target of this compound is identified.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This guide provides a systematic approach for researchers encountering unexpected or inconsistent results when using a novel chemical probe like this compound.

Issue Possible Cause Recommended Action
Inconsistent phenotypic results across different cell lines or model systems. 1. Target expression levels: The intended target of this compound may be differentially expressed. 2. Off-target liabilities: The compound may interact with different off-targets in various systems, leading to divergent phenotypes.1. Target validation: Confirm the expression of the intended target at the protein level (e.g., Western blot, mass spectrometry) in all relevant experimental systems. 2. Dose-response curves: Generate comprehensive dose-response curves to assess the potency of this compound in each system. Significant shifts in potency may indicate off-target engagement.
Observed phenotype does not align with the known biology of the intended target. 1. Off-target pharmacology: The phenotype may be driven by an interaction with an unknown off-target. 2. Compound promiscuity: this compound may be a non-specific inhibitor, affecting multiple cellular processes.1. Orthogonal controls: Use a structurally distinct inhibitor of the same target to see if the phenotype is recapitulated.[1] 2. Inactive control compound: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target but retains similar physicochemical properties to control for non-specific effects.[1][2] 3. Target knockdown/knockout: Employ genetic methods (e.g., siRNA, shRNA, CRISPR/Cas9) to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.[3]
High cellular toxicity at concentrations required for target engagement. 1. Off-target toxicity: The compound may be hitting a critical protein or pathway, leading to cell death. 2. Poor physicochemical properties: The compound itself may be inherently toxic due to factors like poor solubility or membrane disruption.1. Broad-panel screening: Profile this compound against a panel of common off-targets (e.g., safety screening panels from commercial vendors) to identify potential liabilities. 2. Cell viability assays: Conduct thorough cytotoxicity profiling in parallel with functional assays to determine the therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a chemical probe like this compound?

A1: Off-target effects occur when a chemical probe binds to and modulates the activity of proteins other than its intended biological target.[4] This is a significant concern because it can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the modulation of the intended target when it is, in fact, caused by an interaction with an off-target.[1] For drug development professionals, off-target effects can also lead to unforeseen toxicity and adverse drug reactions.

Q2: How can I experimentally validate that the observed effect of this compound is due to its intended target?

A2: The gold standard for on-target validation involves a multi-pronged approach:

  • Genetic Validation: The most rigorous method is to use genetic tools to eliminate the intended target.[3] If this compound still produces the same phenotype in a system lacking the target (e.g., a knockout cell line), the effect is unequivocally off-target.

  • Inactive Control Compounds: An inactive analog of this compound that does not bind to the intended target should not produce the same phenotype.[2] This helps to rule out effects caused by the chemical scaffold itself.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in a cellular context using techniques like cellular thermal shift assay (CETSA) or photoaffinity labeling.

Q3: What are some general strategies to mitigate off-target effects?

A3: Mitigation of off-target effects can be approached from several angles:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[5]

  • Rational Drug Design: If the structure of this compound and its target are known, computational modeling can be used to design derivatives with improved selectivity.[4]

  • Employing Orthogonal Approaches: Do not rely solely on a single chemical probe. Corroborate findings using genetic methods and other tool compounds.[3]

  • Comprehensive Profiling: Screen this compound against a broad panel of kinases and other common off-targets to understand its selectivity profile.

Visualizing Experimental Workflows and Concepts

To aid researchers in designing experiments to investigate and mitigate off-target effects, the following diagrams illustrate key workflows and logical relationships.

OnTargetValidationWorkflow cluster_phenotype Observed Phenotype with this compound cluster_validation On-Target Validation Strategies cluster_conclusion Conclusion phenotype Phenotype Observed genetic Genetic Knockdown/Knockout of Target phenotype->genetic orthogonal Structurally Unrelated Probe for Same Target phenotype->orthogonal inactive Inactive Analog of this compound phenotype->inactive on_target Phenotype is On-Target genetic->on_target Phenotype Abolished off_target Phenotype is Off-Target genetic->off_target Phenotype Persists orthogonal->on_target Phenotype Replicated orthogonal->off_target Phenotype Not Replicated inactive->on_target No Phenotype inactive->off_target Phenotype Observed

Caption: Workflow for on-target validation of a chemical probe.

MitigationStrategies cluster_approaches Mitigation Approaches start Potential Off-Target Effects Identified dose Optimize Concentration (Use Lowest Effective Dose) start->dose design Rational Design (Improve Selectivity) start->design orthogonal_methods Use Orthogonal Methods (e.g., Genetics) start->orthogonal_methods end Increased Confidence in On-Target Mechanism dose->end design->end orthogonal_methods->end

References

Technical Support Center: VU6000918 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during in vivo studies with VU6000918, a putative M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Disclaimer: Publicly available information specifically on this compound is limited. Therefore, this guidance is substantially based on the known challenges and protocols for the broader class of M1 muscarinic receptor positive allosteric modulators (PAMs). Researchers should use this information as a general guide and adapt it based on their own empirical findings with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with in vivo studies of M1 PAMs like this compound?

A1: The main challenges stem from the mechanism of action of M1 PAMs. Over-activation of M1 receptors can lead to a range of on-target adverse effects. Key challenges include:

  • Cholinergic Side Effects: Excessive M1 receptor activation can cause dose-limiting cholinergic adverse events such as salivation, lacrimation, urination, and gastrointestinal distress.[1]

  • Seizure Liability: High doses or excessive M1 activation can induce seizures.[2] This is a critical safety concern in preclinical studies.

  • Species-Specific Metabolism: The pharmacokinetic and metabolic profiles of M1 PAMs can vary significantly between species, making it challenging to translate findings from rodents to higher-order animals or humans.

  • Poor Solubility and Bioavailability: Like many small molecules targeting CNS receptors, M1 PAMs can have low aqueous solubility, complicating formulation for in vivo administration and potentially leading to poor oral bioavailability.[3][4]

  • Differentiating Efficacy from Adverse Effects: A narrow therapeutic window can make it difficult to find a dose that provides cognitive enhancement without inducing adverse effects.[1]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is presumed to be a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a different site (an allosteric site) and enhance the receptor's response to the endogenous neurotransmitter, acetylcholine.[5] This can lead to a more controlled and potentially safer pharmacological profile compared to direct agonists.

M1_PAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (ACh) ACh->M1R Binds to orthosteric site This compound This compound (PAM) This compound->M1R Binds to allosteric site Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_excitation Neuronal Excitation & Cognitive Enhancement Ca_release->Neuronal_excitation PKC_activation->Neuronal_excitation

Caption: Proposed signaling pathway of this compound as an M1 PAM.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation Challenges
Symptom Possible Cause Suggested Solution
Compound precipitates in vehicle. Low aqueous solubility of this compound.1. Vehicle Screening: Test a panel of GRAS (Generally Recognized As Safe) vehicles. Common options for poorly soluble compounds include: * Aqueous solutions with co-solvents (e.g., 10% Tween® 80, PEG400).[3] * Suspensions in vehicles like 0.5% methylcellulose. * Lipid-based formulations.[4] 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to increase solubility if the compound is ionizable. 3. Particle Size Reduction: Micronization or nanomilling can increase the dissolution rate.[6]
Inconsistent results between animals. Inhomogeneous suspension or compound degradation in the vehicle.1. Ensure Homogeneity: Vortex or sonicate the formulation immediately before each administration to ensure a uniform suspension. 2. Stability Testing: Assess the stability of this compound in the chosen vehicle over the duration of the experiment. Prepare fresh formulations daily if necessary.
Low in vivo exposure despite adequate dosing. Poor absorption from the GI tract (for oral administration).1. Consider Alternative Routes: If oral bioavailability is low, consider intraperitoneal (IP) or subcutaneous (SC) administration. 2. Formulation Enhancement: For oral dosing, consider self-emulsifying drug delivery systems (SEDDS) to improve absorption.[4]
Issue 2: Observed Cholinergic Adverse Effects
Symptom Possible Cause Suggested Solution
Salivation, lacrimation, diarrhea, tremors observed post-dosing. Excessive M1 receptor activation due to high dose.1. Dose Reduction: Lower the dose to a level that does not produce overt cholinergic signs. A dose-response study is crucial. 2. Pharmacokinetic Analysis: Correlate the timing of adverse effects with the peak plasma concentration (Cmax) of the compound. Adjusting the dosing regimen (e.g., splitting the dose) might mitigate Cmax-related side effects.
Adverse effects are observed at doses required for efficacy. Narrow therapeutic window.1. Refine Efficacy Models: Ensure that the behavioral models used to assess efficacy are sensitive enough to detect effects at lower, well-tolerated doses. 2. Consider a Different Dosing Regimen: Chronic, lower-dose administration (e.g., in drinking water) may achieve therapeutic brain concentrations without the acute side effects of bolus dosing.[7]
Issue 3: Lack of Efficacy in Behavioral Models
Symptom Possible Cause Suggested Solution
No significant improvement in cognitive tasks (e.g., novel object recognition, Morris water maze). 1. Insufficient Brain Exposure: The compound may not be reaching the target site in the CNS at a high enough concentration. 2. Inappropriate Dosing Time: The timing of the dose relative to the behavioral test may not be optimal. 3. "Bell-Shaped" Dose-Response: Some M1 PAMs may show reduced efficacy at higher doses that over-activate the receptor.[2]1. Measure Brain/Plasma Ratio: Conduct a pharmacokinetic study to determine the concentration of this compound in the brain and plasma at the time of the behavioral test. 2. Time-Course Study: Administer the compound at different time points before the behavioral test to determine the optimal window for efficacy. 3. Comprehensive Dose-Response Study: Test a wide range of doses, including lower doses, to rule out a bell-shaped dose-response curve.
Efficacy is observed in some models but not others. Model-specific effects of M1 modulation.Different cognitive tasks rely on distinct neural circuits. The efficacy of an M1 PAM may be more pronounced in tasks that are highly dependent on cholinergic neurotransmission in M1-rich brain regions like the hippocampus and prefrontal cortex.

Experimental Protocols & Data

Table 1: Representative In Vivo Study Parameters for M1 PAMs

(Note: Data below is from studies on compounds structurally or functionally related to M1 PAMs and should be used as a starting point for this compound.)

Compound Species Dose & Route Efficacy Model Key Finding Reference
VU0486846 Mouse (female APPswe/PSEN1ΔE9)10 mg/kg/day (in drinking water)Novel Object Recognition, Morris Water MazeImproved cognitive function and reduced Aβ pathology.[7]
PQCA Rat3, 10, 30 mg/kg (p.o.)Scopolamine-induced deficit in Novel Object RecognitionAttenuated cognitive deficit.[8]
Compound A (low α-value) Mouse30 mg/kgScopolamine-induced cognitive deficitsImproved cognitive deficits without significant GI side effects.[1]
Compound B (high α-value) Mouse10 mg/kgScopolamine-induced cognitive deficitsImproved cognitive deficits but caused severe diarrhea.[1]
Detailed Methodologies

1. Formulation of a Poorly Soluble M1 PAM for Oral Gavage in Rodents:

  • Objective: To prepare a homogenous and stable suspension for oral administration.

  • Materials:

    • This compound powder

    • Vehicle: 10% Tween® 80 in sterile water, or 0.5% methylcellulose in sterile water.

  • Procedure:

    • Weigh the required amount of this compound.

    • Create a paste by adding a small amount of the vehicle to the powder and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Vortex the suspension thoroughly before each use.

    • Administer to the animal using an appropriate-sized gavage needle.

2. Novel Object Recognition (NOR) Task for Assessing Cognitive Enhancement:

  • Objective: To evaluate the effect of this compound on recognition memory.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation Phase: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 days.

    • Training/Acquisition Phase: Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5 minutes). Administer this compound or vehicle at a predetermined time before this phase (e.g., 30-60 minutes).

    • Testing/Retention Phase: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Data Analysis: Record the time spent exploring each object. A significant preference for the novel object (discrimination index > 0.5) in the drug-treated group compared to the vehicle group indicates improved recognition memory.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Formulation Formulate this compound in appropriate vehicle DoseSelection Select doses based on pilot tolerability studies Formulation->DoseSelection Dosing Administer this compound or vehicle (e.g., p.o., i.p.) DoseSelection->Dosing Behavior Conduct behavioral testing (e.g., Novel Object Recognition) Dosing->Behavior PK_Sampling Collect blood/brain samples at specific time points Dosing->PK_Sampling BehavioralAnalysis Analyze behavioral data (e.g., discrimination index) Behavior->BehavioralAnalysis Bioanalysis Measure drug concentration in plasma and brain (LC-MS/MS) PK_Sampling->Bioanalysis PKPD_Modeling Correlate exposure with efficacy (PK/PD analysis) BehavioralAnalysis->PKPD_Modeling Bioanalysis->PKPD_Modeling Troubleshooting_Logic Start In Vivo Experiment with this compound Efficacy Is efficacy observed? Start->Efficacy AdverseEffects Are adverse effects (cholinergic, seizures) observed? Efficacy->AdverseEffects Yes NoEfficacy Check brain exposure. Is it sufficient? Efficacy->NoEfficacy No Success Experiment Successful: Therapeutic window identified AdverseEffects->Success No ReduceDose Lower the dose. Is efficacy maintained? AdverseEffects->ReduceDose Yes CheckDoseResponse Perform full dose-response study (check for bell-shaped curve) NoEfficacy->CheckDoseResponse Yes ImproveFormulation Optimize formulation or change administration route NoEfficacy->ImproveFormulation No ReduceDose->Success Yes NarrowWindow Challenge: Narrow therapeutic window. Consider alternative dosing regimens. ReduceDose->NarrowWindow No CheckDoseResponse->Start ImproveFormulation->Start

References

Technical Support Center: Improving the Stability of VU6000918 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound VU6000918 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. Is it still usable?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments. It is not recommended to use a solution that has changed color, as the identity and concentration of the active compound are no longer certain.[1]

Q2: I'm observing precipitation in my frozen DMSO stock solution of this compound upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent itself is not suitable for cryogenic storage.[2] Consider the following:

  • Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[2] Ensure the chosen solvent is appropriate for long-term storage at your desired temperature.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation.[2] Consider storing at a slightly lower concentration if possible.

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[2]

  • Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of even small amounts of water can significantly reduce the solubility of a hydrophobic compound.[3]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.[2]

Q4: How stable is this compound in aqueous buffers?

The stability of a compound in aqueous buffers is highly dependent on its chemical structure and the pH of the buffer. Many compounds are susceptible to hydrolysis, especially at non-neutral pH. It is strongly advised to not store compounds in aqueous solutions for more than a day unless stability has been confirmed. Prepare fresh aqueous solutions for each experiment.

Troubleshooting Guides

IssuePossible CauseRecommended Action
Inconsistent experimental results and loss of compound activity. Degradation of the compound in solution.Perform a stability test to assess the compound's integrity over time in the specific solvent and storage conditions.[2]
Precipitation of the compound in the assay medium.Visually inspect the final working solution for any signs of precipitation. Consider lowering the final concentration or using a co-solvent.
Adsorption to plasticware.Use low-binding plates or add a small amount of a non-ionic surfactant to the buffer.
Precipitate forms in the stock solution upon storage. Poor solubility or compound degradation to an insoluble product.Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power. Analyze the precipitate to determine if it is the parent compound or a degradant.[4]
Appearance of new peaks in HPLC/LC-MS analysis over time. Compound degradation.Identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify the intrinsic stability of this compound and its degradation pathways.[5]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (DMSO, water, acetonitrile, methanol)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen peroxide

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed solution, neutralize if necessary, and dilute with the mobile phase. Analyze by HPLC or LC-MS to quantify the remaining parent compound and detect degradation products.

Data Presentation:

Stress ConditionIncubation Time (hours)% this compound RemainingNumber of Degradation Products
0.1 N HCl, 60°C 01000
8752
0.1 N NaOH, 60°C 01000
8403
3% H₂O₂, RT 01000
24851
60°C 01000
48951
UV Light, RT 01000
24604

Note: The data in this table is illustrative and will vary depending on the specific compound and conditions.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation & Incubation cluster_1 Analysis cluster_2 Data Interpretation A Prepare Stock Solution in DMSO B Dilute in Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Incubate under Test Conditions (e.g., 4°C, RT, 37°C) B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Quench Reaction (e.g., add cold Acetonitrile) D->E F Analyze by HPLC/LC-MS E->F G Quantify Parent Compound F->G H Identify Degradation Products F->H I Determine Degradation Rate G->I H->I

Caption: Workflow for assessing the stability of this compound in solution.

Conceptual Signaling Pathway

Since the biological target of this compound is unknown, a generic kinase inhibitor pathway is presented below as a template. Researchers can adapt this based on the actual mechanism of action of their compound.

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation This compound This compound This compound->raf

Caption: A conceptual MAPK/ERK signaling pathway inhibited by a hypothetical kinase inhibitor.

References

Addressing batch-to-batch variability of VU6000918

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M1 positive allosteric modulator (PAM), VU6000918. Batch-to-batch variability of chemical compounds can present significant challenges in research, leading to inconsistent results and difficulties in reproducing experiments. This guide aims to help users identify, troubleshoot, and mitigate issues arising from potential variability in this compound batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine. This mechanism is thought to offer a more nuanced modulation of receptor activity compared to direct agonists, potentially reducing the risk of over-activation and associated side effects. The signaling pathway primarily involves the potentiation of Gq/11 signaling, leading to an increase in intracellular calcium.

ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site This compound This compound (PAM) This compound->M1R Binds to allosteric site Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates

M1 Receptor Signaling Pathway with this compound.

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability in a synthetic compound like this compound can arise from several factors during its chemical synthesis and purification. These can include:

  • Purity: The overall percentage of the active compound may differ between batches.

  • Impurities: The profile of impurities, including starting materials, by-products, and enantiomeric impurities, can vary. Some impurities may be pharmacologically active, acting as antagonists, agonists, or modulators of other receptors.

  • Physical Properties: Differences in crystallinity, solvation, and salt form can affect solubility and bioavailability.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

Q3: How can I assess the quality of a new batch of this compound?

It is crucial to have a comprehensive Certificate of Analysis (CofA) for each batch. A typical CofA should include the following information:

ParameterMethodSpecificationPurpose
Identity 1H NMR, 13C NMR, MSConforms to structureConfirms the chemical structure of the compound.
Purity HPLC or LC-MS≥98% (recommended)Quantifies the percentage of the desired compound.
Solubility Visual in DMSO, etc.Clear solution at X mg/mLEnsures the compound can be properly prepared for experiments.
Appearance VisualWhite to off-white solidA simple quality control check.
Residual Solvents GC-MSAs per ICH guidelinesIdentifies and quantifies any remaining solvents from synthesis.

If you suspect variability, consider performing your own analytical characterization, such as LC-MS, to confirm purity and identity.

Q4: What are the expected in vitro and in vivo effects of a "good" batch of this compound?

A high-quality batch of this compound should exhibit a specific pharmacological profile. Based on data from similar M1 PAMs, such as VU0486846, a good batch would be expected to:

Assay TypeExpected Outcome
In Vitro Calcium Mobilization Potentiate the response to an EC20 concentration of acetylcholine with an EC50 in the nanomolar range. It should show minimal to no agonist activity on its own.
Receptor Selectivity Be highly selective for the M1 receptor over other muscarinic receptor subtypes (M2-M5).
In Vivo Cognition Models (e.g., Novel Object Recognition) Enhance cognitive performance at appropriate doses. For example, a similar M1 PAM, VU0486846, showed efficacy at 3 mg/kg.[1]
In Vivo Side Effect Profile Lack significant cholinergic side effects or convulsive activity at efficacious doses.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may be related to the batch-to-batch variability of this compound.

Problem 1: Inconsistent or lower than expected potency in in vitro assays (e.g., calcium flux).

Start Inconsistent In Vitro Potency Check_Purity Check Purity on CofA and via LC-MS Start->Check_Purity Check_Solubility Verify Solubility and Solution Preparation Start->Check_Solubility Check_Assay Review Assay Protocol (Cell health, ACh conc.) Start->Check_Assay Impurity_Issue Potential Inactive or Antagonist Impurity Check_Purity->Impurity_Issue Solubility_Issue Compound Precipitation Check_Solubility->Solubility_Issue Assay_Issue Assay Variability Check_Assay->Assay_Issue Contact_Supplier Contact Supplier for Replacement/Analysis Impurity_Issue->Contact_Supplier Solubility_Issue->Contact_Supplier

Troubleshooting Workflow for In Vitro Potency.

Possible Causes and Solutions:

  • Lower Purity:

    • Diagnosis: Compare the purity stated on the Certificate of Analysis (CofA) with your own analytical data (e.g., LC-MS). A lower than expected purity means less active compound is being added to your assay.

    • Solution: Adjust the concentration based on the actual purity. If the purity is significantly lower than specified, contact the supplier.

  • Presence of Antagonistic Impurities:

    • Diagnosis: An impurity could be acting as an M1 antagonist, counteracting the PAM effect. This is difficult to diagnose without impurity identification and characterization.

    • Solution: Contact the supplier to inquire about known impurities. Consider re-purification if the batch is critical and you have the capabilities.

  • Poor Solubility:

    • Diagnosis: Visually inspect your stock solution for any precipitate. Even if it appears dissolved, the compound may be crashing out in your aqueous assay buffer.

    • Solution: Prepare fresh stock solutions. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and compatible with your assay. Sonication may help with initial dissolution.

  • Assay Conditions:

    • Diagnosis: Ensure that the concentration of acetylcholine (or other orthosteric agonist) is at the EC20 level. The potency of a PAM is highly dependent on the concentration of the orthosteric agonist.

    • Solution: Perform a fresh acetylcholine dose-response curve to confirm the EC20 value for your current cell passage.

Problem 2: Unexpected or off-target effects in vivo.

Possible Causes and Solutions:

  • Pharmacologically Active Impurities:

    • Diagnosis: The batch may contain impurities that are active at other targets, leading to unexpected behavioral or physiological effects.

    • Solution: This is a challenging issue to resolve without analytical chemistry support to identify the impurities. If you observe consistent, unexpected off-target effects with a new batch that were not present with a previous one, it is highly likely due to an impurity. Contact the supplier with your findings.

  • Higher Agonist Activity in a Specific Batch:

    • Diagnosis: Some batches may have higher intrinsic agonist activity, which can lead to over-activation of the M1 receptor and cholinergic side effects.[1]

    • Solution: Test the batch for agonist activity in an in vitro assay in the absence of acetylcholine. If significant agonism is observed, this batch may not be suitable for in vivo studies where a pure PAM profile is desired.

Problem 3: Poor reproducibility of results between different batches.

Start Poor Reproducibility Between Batches Compare_CofA Compare CofAs of Different Batches Start->Compare_CofA Standardize_Prep Standardize Solution Preparation & Storage Start->Standardize_Prep QC_Old_Batch Re-test Old Batch (if available) Start->QC_Old_Batch Variability_Confirmed Batch Variability Confirmed Compare_CofA->Variability_Confirmed Degradation_Issue Compound Degradation Standardize_Prep->Degradation_Issue QC_Old_Batch->Degradation_Issue Qualify_New_Batch Qualify New Batches with a Standard Assay Variability_Confirmed->Qualify_New_Batch

Workflow for Addressing Reproducibility Issues.

Possible Causes and Solutions:

  • Inherent Batch Differences:

    • Diagnosis: As outlined above, differences in purity and impurity profiles are the most likely cause.

    • Solution: Institute a policy of qualifying each new batch of this compound with a standard in vitro assay before using it in extensive or in vivo experiments. This will allow you to confirm that the new batch has a comparable pharmacological profile to previous batches.

  • Compound Degradation:

    • Diagnosis: this compound, like many small molecules, may degrade over time, especially if not stored correctly.

    • Solution: Store the compound as recommended by the supplier (typically desiccated at -20°C or -80°C). Avoid repeated freeze-thaw cycles of stock solutions. If you suspect degradation, re-test an older batch alongside a new one.

Experimental Protocols

Key Experiment 1: In Vitro Calcium Flux Assay for M1 PAM Activity

Objective: To determine the potency of this compound in potentiating the acetylcholine-induced calcium response in cells expressing the M1 receptor.

Methodology:

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the human M1 receptor in appropriate media.

  • Cell Plating: Plate cells in 96- or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare a dose-response curve of this compound in assay buffer. Also, prepare a fixed concentration of acetylcholine that corresponds to the EC20 for the M1 receptor in your cell line.

  • Assay:

    • Wash the cells to remove excess dye.

    • Add the various concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence, then add the EC20 concentration of acetylcholine to all wells simultaneously.

    • Measure the fluorescence signal over time to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of a positive control (saturating concentration of acetylcholine) and a negative control (buffer).

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

Key Experiment 2: Novel Object Recognition (NOR) for In Vivo Cognitive Enhancement

Objective: To assess the ability of this compound to improve recognition memory in rodents.

Methodology:

  • Habituation: For 2-3 days, habituate the animals (e.g., rats or mice) to the testing arena (an open field box) for 5-10 minutes each day in the absence of any objects.

  • Training (Familiarization) Phase:

    • Administer this compound or vehicle at a specified time before the training phase.

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5 minutes).

    • The time spent exploring each object is recorded.

  • Testing Phase:

    • After a retention interval (e.g., 1-24 hours), return the animal to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to explore the objects for a set period (e.g., 5 minutes).

    • The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis:

    • Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

    • Compare the DI between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

References

Navigating the Nuances of M4 Receptor Modulation: A Technical Support Guide for VU6000918 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), VU6000918, holds significant promise for advancing our understanding and treatment of neurological and psychiatric disorders. As with any novel investigational compound, unexpected experimental outcomes can arise. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret their results when working with this compound and other M4 PAMs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2][3] It does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh).[4] The M4 receptor is primarily coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]

Q2: I am observing an increase in cAMP levels in my cell-based assay after applying this compound in the presence of an orthosteric agonist. Isn't this contrary to the expected Gαi/o signaling?

While the canonical M4 signaling pathway involves Gαi/o-mediated inhibition of adenylyl cyclase, some studies have shown that at high concentrations of agonists, the M4 receptor can also couple to Gαs proteins, leading to an increase in cAMP.[6] Additionally, receptor density and the specific cellular environment can influence downstream signaling pathways.[1][7] It is crucial to consider the expression levels of the M4 receptor in your experimental system and the concentration of the orthosteric agonist used.

Q3: My in vivo results with this compound in a rodent model of psychosis are not consistent. What could be the contributing factors?

Several factors can contribute to variability in in vivo experiments. The antipsychotic-like effects of M4 PAMs, such as the reversal of amphetamine-induced hyperlocomotion, are thought to be mediated by the modulation of dopamine release in the striatum.[2][8][9] Recent evidence also suggests an unexpected involvement of the endocannabinoid system, specifically the CB2 cannabinoid receptor, in the signaling pathway of M4 PAMs leading to these effects.[10] Therefore, the genetic background of the animals, housing conditions, and the specific experimental protocol can all influence the outcome.

Q4: Are there any known off-target effects for this compound?

While this compound has been developed as a highly selective M4 PAM, the possibility of off-target activities should always be considered, especially at higher concentrations.[11] It is recommended to perform counter-screening against other muscarinic receptor subtypes (M1, M2, M3, M5) and other relevant G protein-coupled receptors (GPCRs) to confirm selectivity in your experimental system.

Troubleshooting Guides

Problem 1: Inconsistent Potency (EC50) in In Vitro Assays
Potential Cause Troubleshooting Step
Variability in cell line: Ensure consistent passage number and health of the cells expressing the M4 receptor. High receptor expression levels can alter signaling.[1][7]
Orthosteric agonist concentration: The potency of a PAM is dependent on the concentration of the orthosteric agonist. Use a fixed, sub-maximal (e.g., EC20) concentration of acetylcholine or another agonist for consistent results.
Assay conditions: Optimize incubation times, temperature, and buffer components. Ensure the assay window is appropriate to detect potentiation.
Compound stability/solubility: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Confirm the solubility of the compound in your assay buffer.
Problem 2: Lack of Efficacy in Amphetamine-Induced Hyperlocomotion Model
Potential Cause Troubleshooting Step
Dosing and pharmacokinetics: Verify the dose and route of administration. The reported minimum efficacious dose for this compound in rats is 0.3 mg/kg.[5] Consider performing pharmacokinetic studies to determine brain exposure in your specific animal model.
Timing of drug administration: The timing of this compound administration relative to the amphetamine challenge is critical. Optimize the pretreatment time to ensure the compound has reached its target in the brain.
Animal strain and baseline activity: Different rodent strains can exhibit varying responses to amphetamine.[3][12] Ensure that the baseline locomotor activity is stable and that the dose of amphetamine used induces a robust and reproducible hyperlocomotion.
Habituation: Properly habituate the animals to the testing environment to reduce stress-induced variability in locomotor activity.[13]

Experimental Protocols

Key Experimental Methodologies
Experiment Brief Protocol
In Vitro Calcium Mobilization Assay 1. Plate CHO cells co-expressing the human M4 receptor and a Gαqi5 chimeric G protein. 2. Load cells with a calcium-sensitive fluorescent dye. 3. Add this compound at various concentrations followed by a fixed EC20 concentration of acetylcholine. 4. Measure the change in fluorescence as an indicator of intracellular calcium mobilization.[14]
Amphetamine-Induced Hyperlocomotion in Rats 1. Habituate male rats to the locomotor activity chambers. 2. Administer this compound (or vehicle) via the desired route (e.g., intraperitoneally). 3. After a predetermined pretreatment time, administer amphetamine (e.g., 0.5-2 mg/kg, i.p.). 4. Record locomotor activity (e.g., distance traveled, stereotypy) for a set period (e.g., 90 minutes) using automated activity monitors.[12][13][15]

Signaling Pathways and Workflows

M4_Signaling_Pathway cluster_intracellular Intracellular M4R M4 Receptor Gai Gαi/o M4R->Gai Activates Gas Gαs M4R->Gas Activates (High Agonist) Gbg Gβγ M4R->Gbg Releases eCB Endocannabinoids M4R->eCB Stimulates Production AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates Gai->AC Inhibits Gas->AC Activates Gbg->PLC Activates PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ IP3->Ca2 Increases Dopamine_vesicle Dopamine Vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release CB2R CB2 Receptor CB2R->Dopamine_vesicle Inhibits Fusion eCB->CB2R Activates Troubleshooting_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start Unexpected Experimental Result with this compound Check_Assay In Vitro or In Vivo? Start->Check_Assay In_Vitro In Vitro Discrepancy Check_Assay->In_Vitro In Vitro In_Vivo In Vivo Discrepancy Check_Assay->In_Vivo In Vivo Check_Potency Verify Compound Potency & Efficacy In_Vitro->Check_Potency Check_Dose Verify Dose & Route of Administration In_Vivo->Check_Dose Check_Cells Assess Cell Health & Receptor Expression Check_Potency->Check_Cells Check_Reagents Confirm Reagent Concentration & Stability Check_Cells->Check_Reagents Review_Protocol_Vitro Review Assay Protocol Check_Reagents->Review_Protocol_Vitro Outcome Identify Potential Cause & Optimize Experiment Review_Protocol_Vitro->Outcome Check_PK Consider Pharmacokinetics (Brain Penetration) Check_Dose->Check_PK Check_Animal_Model Evaluate Animal Strain & Baseline Behavior Check_PK->Check_Animal_Model Review_Protocol_Vivo Review Experimental Timeline & Procedures Check_Animal_Model->Review_Protocol_Vivo Review_Protocol_Vivo->Outcome

References

VU6000918 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VU6000918

Important Notice: Comprehensive searches for "this compound" in publicly available scientific literature and databases have not yielded any specific information about this compound. The identifier "VU" often designates compounds developed at Vanderbilt University, suggesting that this compound may be an internal, pre-publication, or otherwise non-publicly disclosed molecule.

Without information on the compound's biological target, mechanism of action, and physicochemical properties, it is not possible to provide a detailed and accurate technical support guide as requested.

The following content is a generalized framework based on best practices for working with novel small molecule modulators in a research setting. This guide is intended to provide general troubleshooting advice and experimental design considerations that are broadly applicable until specific details about this compound become available.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before using a new compound like this compound?

Before beginning any experiment, it is crucial to obtain the Certificate of Analysis (CoA) for the specific lot of this compound you are using. The CoA provides critical information on purity, identity, and storage conditions. You should also perform an internal quality control check, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the molecular weight and purity.

Q2: How should I prepare a stock solution of this compound?

Stock solutions should be prepared using a high-purity, anhydrous solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for many small molecules.

  • Best Practice: Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Workflow Diagram:

G cluster_0 Stock Solution Preparation Workflow A Receive Compound (this compound) B Review Certificate of Analysis (CoA) A->B C Perform Internal QC (e.g., LC-MS) B->C D Weigh Compound in a Controlled Environment C->D E Dissolve in Anhydrous DMSO to Desired Concentration D->E F Aliquot into Single-Use Tubes E->F G Store at -80°C, Protected from Light F->G

Stock solution preparation workflow for a new compound.

Q3: How do I determine the optimal working concentration for this compound?

The optimal working concentration is target and assay-dependent and must be determined empirically through dose-response experiments.

  • Recommendation: Start with a broad concentration range (e.g., 1 nM to 100 µM) in your primary assay to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

  • Data Presentation:

ParameterDescription
EC50 The concentration of an agonist that provides 50% of the maximal response.
IC50 The concentration of an antagonist that causes 50% inhibition of the maximal response.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results between experiments.

  • Potential Cause 1: Compound Instability.

    • Troubleshooting Step: Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots. Protect the compound from light during storage and experiments. Test the stability of the compound in your assay buffer over the time course of the experiment.

  • Potential Cause 2: Solvent Effects.

    • Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls. High concentrations of DMSO can have biological effects. A final DMSO concentration of <0.1% is generally recommended.

  • Potential Cause 3: Assay Variability.

    • Troubleshooting Step: Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment.

Problem 2: No observable effect of this compound in the assay.

  • Potential Cause 1: Incorrect Target or Cell Line.

    • Troubleshooting Step: Verify that the target of this compound is expressed in your experimental system (e.g., via qPCR, Western blot, or functional assays for a known target).

  • Potential Cause 2: Compound Inactivity or Degradation.

    • Troubleshooting Step: Confirm the identity and purity of your compound stock. If possible, obtain a fresh lot of the compound.

  • Potential Cause 3: Inappropriate Assay Conditions.

    • Troubleshooting Step: Re-evaluate the dose range. It's possible the active concentration is higher than initially tested. Also, consider if the compound requires a specific cofactor or metabolic activation that is absent in your assay system.

Experimental Protocols: Generalist Approach

1. Dose-Response Curve Generation for a Cell-Based Assay

This protocol provides a general framework for determining the potency of this compound.

  • Methodology:

    • Cell Plating: Plate cells at a predetermined optimal density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

    • Compound Dilution: Prepare a serial dilution of this compound in your assay medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubation: Incubate the plate for a predetermined duration based on the biological question.

    • Assay Readout: Perform the assay to measure the desired endpoint (e.g., cell viability, reporter gene expression, ion flux).

    • Data Analysis: Normalize the data to the vehicle control (0% effect) and a positive control or maximal effect (100% effect). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

  • Logical Relationship Diagram:

G cluster_0 Dose-Response Experiment Logic A Establish Assay Conditions B Prepare Serial Dilutions of this compound A->B C Treat Cells and Incubate B->C D Measure Assay Readout C->D E Normalize Data D->E F Generate Dose-Response Curve E->F G Calculate EC50/IC50 F->G

Logical flow for a dose-response experiment.

2. Target Engagement Assay (Hypothetical)

Assuming this compound targets a specific protein, a target engagement assay is crucial to confirm its interaction in a cellular context.

  • Methodology (Example using Cellular Thermal Shift Assay - CETSA):

    • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures. The binding of this compound is expected to stabilize its target protein, increasing its melting temperature.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

    • Data Analysis: Plot the fraction of soluble protein against temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways

Without knowing the target of this compound, a specific signaling pathway cannot be diagrammed. However, if this compound were, for example, an inhibitor of a hypothetical Kinase X that is part of a generic signaling cascade, the pathway could be visualized as follows:

G cluster_0 Hypothetical Signaling Pathway Inhibition A External Signal B Receptor A->B C Kinase X B->C D Downstream Effector C->D E Cellular Response D->E F This compound F->C

Hypothetical inhibition of Kinase X by this compound.

This technical support center will be updated with specific and accurate information as soon as data regarding this compound becomes publicly available. Researchers are advised to contact the originating institution or supplier for detailed information.

Validation & Comparative

Validating the Specificity of VU6000918: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the specificity of the novel compound VU6000918, with a comparative analysis against alternative molecules and detailed experimental methodologies.

Initial searches for information on this compound did not yield specific results regarding its chemical structure, primary biological target, or mechanism of action. This suggests that this compound may be an internal development code for a compound not yet disclosed in public literature. The following guide is therefore structured as a template, outlining the essential experiments and data required to validate the specificity of a novel compound like this compound. This framework can be populated with specific data once the target and properties of this compound are known.

Target Identification and Primary Activity

The foundational step in validating the specificity of any new chemical entity is to unequivocally identify its primary biological target and characterize its activity.

Experimental Protocol: Target Identification

A combination of in silico and experimental approaches is typically employed to identify the molecular target of a novel compound.

  • Computational Prediction:

    • Ligand-based methods: Comparing the chemical structure of this compound to databases of known bioactive molecules can provide initial hypotheses about its potential targets.

    • Structure-based methods: If a three-dimensional structure of potential protein targets is available, molecular docking simulations can predict the binding affinity and mode of this compound.

  • Experimental Validation:

    • Affinity Chromatography: Immobilized this compound is used as bait to capture its binding partners from cell lysates. Bound proteins are then identified using mass spectrometry.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

    • Enzymatic or Binding Assays: Once a putative target is identified, its interaction with this compound is confirmed and quantified using in vitro assays (e.g., fluorescence polarization, surface plasmon resonance, or enzyme activity assays).

Profiling Specificity Against a Panel of Related and Unrelated Targets

To establish specificity, it is crucial to demonstrate that this compound interacts with its intended target at significantly lower concentrations than with other proteins, particularly those that are structurally related (e.g., other kinases, GPCRs, etc.).

Data Presentation: Comparative Selectivity Panel

The selectivity of this compound should be assessed against a broad panel of off-targets. The results are typically presented as the concentration of the compound required to inhibit the activity of the off-target by 50% (IC50) or the equilibrium dissociation constant (Ki).

TargetIC50 / Ki (nM) for this compoundIC50 / Ki (nM) for Alternative 1IC50 / Ki (nM) for Alternative 2
Primary Target Data for this compoundData for Alternative 1Data for Alternative 2
Off-Target 1Data for this compoundData for Alternative 1Data for Alternative 2
Off-Target 2Data for this compoundData for Alternative 1Data for Alternative 2
Off-Target 3Data for this compoundData for Alternative 1Data for Alternative 2
............

Experimental Protocol: Kinase Panel Screening (Example)

If the primary target of this compound is a kinase, its specificity would be evaluated against a large panel of other kinases.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific kinase, its substrate, and ATP.

  • Compound Addition: this compound is added to the wells at a range of concentrations.

  • Reaction and Detection: The kinase reaction is allowed to proceed for a defined period. The amount of product formed is quantified, typically using a luminescence- or fluorescence-based method.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular and Phenotypic Assays

Demonstrating target engagement and specificity in a cellular context is a critical validation step.

Experimental Protocol: Cellular Target Engagement

  • Cell Culture: Cells expressing the target of interest are cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or a control compound.

  • Target Engagement Measurement:

    • Western Blotting: If the target is a signaling protein, its phosphorylation status or the level of downstream effectors can be measured.

    • Reporter Gene Assays: If the target regulates gene expression, a reporter gene under the control of a target-responsive promoter can be used.

    • Cellular Thermal Shift Assay (CETSA): As mentioned previously, CETSA can be used to confirm target engagement in intact cells.

Visualization of Specificity Validation Workflow

The logical flow of experiments to validate the specificity of a novel compound can be visualized as follows:

G cluster_0 In Silico & In Vitro Analysis cluster_1 Cellular & Phenotypic Validation cluster_2 Conclusion A Novel Compound (this compound) B Target Prediction (Computational) A->B C Target Identification (Experimental) A->C B->C D Primary Target Confirmed C->D E Selectivity Panel Screening D->E F High Selectivity Confirmed E->F G Cellular Target Engagement Assays F->G H Phenotypic Assays G->H I On-Target Phenotype Observed H->I J Minimal Off-Target Effects H->J K Validated Specific Compound I->K J->K

Caption: Workflow for validating the specificity of a novel compound.

Comparative Signaling Pathway Analysis

Once the primary target is known, a signaling pathway diagram can illustrate how this compound is expected to modulate cellular activity compared to alternative compounds.

Example: Hypothetical Kinase Inhibitor Signaling Pathway

Assuming this compound is an inhibitor of a hypothetical kinase "Target Kinase."

G cluster_0 Signaling Cascade cluster_1 Inhibitors Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase UpstreamKinase->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates CellularResponse Cellular Response DownstreamEffector->CellularResponse This compound This compound This compound->TargetKinase Inhibits Alternative1 Alternative 1 Alternative1->TargetKinase Inhibits

Caption: Inhibition of a hypothetical signaling pathway by this compound.

VU6000918 Versus Its Predecessors: A Comparative Analysis of M4 Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the striatum and cortex, has emerged as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. The development of positive allosteric modulators (PAMs) for the M4 receptor offers a potential avenue for selectively enhancing cholinergic transmission with a reduced risk of side effects associated with direct-acting agonists. This guide provides a comparative analysis of VU6000918, a notable M4 PAM, and its key predecessors, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of their pharmacological profiles.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound and its predecessors at the human M4 (hM4) receptor. The data is primarily derived from calcium mobilization assays, a common functional assay for Gq-coupled and Gq-chimeric (like Gqi5) receptors.

Table 1: In Vitro Potency of M4 Positive Allosteric Modulators

CompoundTargetAssay TypeEC50 (nM)Reference
This compound hM4Calcium Mobilization19[1]
VU0467154 rM4Calcium Mobilization17.7[2][3]
hM4Calcium Mobilization627[2][3]
VU0152100 rM4Calcium Mobilization257[2][3]
LY2033298 rM4Calcium Mobilization646[2][3]
hM4Radioligand Binding (KB)200

EC50 (Half-maximal effective concentration) values represent the concentration of the PAM that produces 50% of the maximal potentiation of an EC20 concentration of acetylcholine. rM4 refers to the rat M4 receptor.

Table 2: Selectivity Profile of M4 Positive Allosteric Modulators

CompoundM1 ActivityM2 ActivityM3 ActivityM5 ActivityReference
VU0467154 No significant activityNo significant activityNo significant activityNo significant activity[2][3]
VU0152100 No significant activityNo significant activityNo significant activityNo significant activity[4]
LY2033298 No effectSmall effect (KB = 1 µM, α = 3.7)No effectNo effect

Selectivity is typically assessed by evaluating the compound's activity at other muscarinic receptor subtypes in functional assays. "No significant activity" indicates that the compounds did not potentiate the acetylcholine response at these receptors at concentrations up to 30 µM.[4]

Experimental Protocols

The characterization of M4 PAMs predominantly relies on in vitro functional assays and binding assays. Below are detailed methodologies for the key experiments cited in this guide.

1. Calcium Mobilization Assay

This assay is a primary functional screen for M4 PAMs, often utilizing a chimeric G protein to couple the Gαi-linked M4 receptor to a calcium signaling pathway.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor and a promiscuous G protein, such as Gαqi5, which links the receptor activation to the phospholipase C pathway and subsequent intracellular calcium release.[5][6]

  • Assay Principle: The assay measures the ability of a compound to potentiate the intracellular calcium mobilization induced by a sub-maximal (EC20) concentration of the endogenous agonist, acetylcholine (ACh).[2][3]

  • Protocol:

    • CHO-hM4/Gqi5 cells are plated in 96- or 384-well microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which fluoresces upon binding to calcium.[7][8]

    • The test compound (PAM) is added to the cells at various concentrations and incubated for a short period.

    • An EC20 concentration of acetylcholine is then added to stimulate the M4 receptor.

    • The change in fluorescence, indicating intracellular calcium levels, is measured using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).[9]

    • Data is analyzed to determine the EC50 of the PAM, representing the concentration at which it produces 50% of the maximal potentiation of the ACh response.

2. Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki or KB) of the allosteric modulator and its effect on the binding of the orthosteric ligand.

  • Preparation: Cell membranes are prepared from CHO cells stably expressing the M4 receptor.

  • Assay Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) from the receptor. To assess allosteric modulation, the assay is performed in the presence and absence of the PAM to determine its effect on the binding of the orthosteric radioligand.[10]

  • Protocol:

    • Cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]NMS) and varying concentrations of the unlabeled test compound.

    • To determine the cooperativity (α value) of a PAM, the assay is run with a fixed concentration of the PAM and a range of concentrations of the unlabeled orthosteric agonist (e.g., acetylcholine) competing against the radiolabeled antagonist.

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

    • Data is analyzed to calculate the IC50 of the test compound, which is then converted to a Ki value. For PAMs, the data is fitted to an allosteric ternary complex model to determine the binding affinity (KB) and the cooperativity factor (α).

Signaling Pathway and Experimental Workflow Diagrams

M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is primarily coupled to the Gαi/o family of G proteins. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M4R M4 Receptor ACh->M4R binds G_protein Gαi/oβγ M4R->G_protein activates PAM This compound (PAM) PAM->M4R binds allosterically AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates

Caption: M4 muscarinic receptor signaling pathway.

Experimental Workflow for M4 PAM Characterization

The characterization of a novel M4 PAM like this compound typically follows a structured workflow, starting from primary screening to in-depth pharmacological profiling.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Primary_Screen Primary Screen (Calcium Mobilization Assay) Potency_Determination Potency Determination (EC50 in PAM mode) Primary_Screen->Potency_Determination Hit Identification Selectivity_Screen Selectivity Profiling (vs. M1, M2, M3, M5) Potency_Determination->Selectivity_Screen Lead Characterization Binding_Assay Mechanism of Action (Radioligand Binding Assay) Selectivity_Screen->Binding_Assay Detailed Profiling PK_Studies Pharmacokinetic Studies (Brain Penetration) Binding_Assay->PK_Studies Preclinical Candidate Selection Efficacy_Models Efficacy Models (e.g., Amphetamine-induced hyperlocomotion) PK_Studies->Efficacy_Models In Vivo Proof of Concept

Caption: Experimental workflow for M4 PAM characterization.

References

Cross-validation of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "VU6000918" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comparative analysis of other well-characterized M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulators (PAMs), focusing on compounds developed by Vanderbilt University and other pharmaceutical companies. This comparison will highlight the critical differences in their pharmacological profiles, particularly the presence or absence of intrinsic agonist activity, and their effects in various cell lines.

Introduction to M1 Positive Allosteric Modulators

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Positive allosteric modulators (PAMs) of the M1 receptor represent a promising therapeutic strategy. These molecules bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand acetylcholine (ACh), and potentiate the receptor's response to ACh.[1]

A critical distinction among M1 PAMs is their intrinsic agonist activity. Some PAMs, often termed "ago-PAMs," can activate the M1 receptor even in the absence of ACh, while others act as "pure PAMs" and only enhance the effect of the endogenous agonist.[1][2] This difference in pharmacological profile has significant implications for both therapeutic efficacy and potential side effects. Excessive M1 receptor activation by ago-PAMs has been linked to adverse cholinergic effects, including seizures.[1][3]

This guide provides a cross-validation of the effects of several key M1 PAMs in different cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of M1 PAMs in Recombinant Cell Lines

The most common in vitro system for characterizing M1 PAMs involves the use of Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1-mAChR. The primary functional assay employed is the measurement of intracellular calcium mobilization, as the M1 receptor couples to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of selected M1 PAMs in CHO cell lines stably expressing the M1 receptor.

Table 1: Potency of M1 PAMs in Potentiating Acetylcholine-Induced Calcium Mobilization

CompoundCell LinePAM EC50 (nM)Fold-Shift of ACh EC50Reference
Pure PAMs
VU0453595CHO-K1 (human M1)2140~2-3[4]
VU0486846CHO-K1 (human M1)310Not Reported[2]
Ago-PAMs
PF-06764427CHO (human M1)30Not Reported[1][5]
MK-7622CHO (human M1)16338 (α value)[1][5][6]

Table 2: Intrinsic Agonist Activity of M1 PAMs in Calcium Mobilization Assays

CompoundCell LineAgonist EC50 (nM)Maximal Response (% of ACh max)Reference
Pure PAMs
VU0453595CHO-K1 (human M1)> 30,000< 10%[1]
VU0486846CHO-K1 (human M1, high expression)450029%[2]
VU0486846CHO-K1 (mouse M1, low expression)> 10,0009%[2]
Ago-PAMs
PF-06764427CHO (human M1)610~80-90%[1][5]
MK-7622CHO (human M1)2930~80-90%[1][5]

Experimental Protocols

Cell Line Maintenance and Stable Expression of M1-mAChR

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells are commonly used for their robust growth characteristics and low endogenous expression of muscarinic receptors.

Protocol for Generating Stable Cell Lines:

  • CHO-K1 cells are transfected with a mammalian expression vector containing the cDNA for the human or rat M1-mAChR using a suitable transfection reagent like Lipofectamine 2000.

  • To facilitate selection of stably transfected cells, the expression vector typically contains a selectable marker, such as neomycin resistance (G418).

  • Following transfection, cells are cultured in medium containing the selection agent (e.g., G418 at 50 µg/mL).[7]

  • Resistant colonies are isolated, expanded, and screened for M1-mAChR expression and function.

  • For M2 and M4 receptors, which couple to Gi, cell lines are often co-transfected with a chimeric G-protein (e.g., Gqi5) to enable coupling to the calcium mobilization pathway.[7]

Culture Conditions: CHO-K1 cells stably expressing M1-mAChR are typically maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and the appropriate selection antibiotic.[7] Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Intracellular Calcium Mobilization Assay

This assay is the primary method for assessing the activity of M1 PAMs.

Materials:

  • CHO-K1 cells stably expressing M1-mAChR

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[7]

  • Fluo-4 AM calcium indicator dye.[7]

  • Pluronic F-127.[7]

  • Acetylcholine (ACh)

  • Test compounds (M1 PAMs)

Protocol:

  • Cell Plating: Seed the CHO-K1-M1 cells into 96-well or 384-well black-walled, clear-bottom plates at a density of 40,000-50,000 cells per well and incubate overnight.[7]

  • Dye Loading: The next day, aspirate the culture medium and load the cells with Fluo-4 AM dye (e.g., 2 µM) in assay buffer, often with a small percentage of Pluronic F-127 to aid in dye solubilization. Incubate for 45-60 minutes at 37°C.[7]

  • Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the test compounds (PAMs) at various concentrations to the wells and incubate for a short period (e.g., 2-15 minutes).[7]

  • ACh Stimulation and Signal Detection: To measure PAM activity, add a sub-maximal concentration of ACh (typically EC20) to the wells. To measure agonist activity, add the PAMs alone without ACh.[7]

  • Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: The fluorescence data is typically normalized to the maximal response induced by a saturating concentration of ACh. EC50 values for PAM and agonist activity are calculated using a non-linear regression analysis.

Visualizations

Signaling Pathway of M1-mAChR Activation

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site M1_PAM M1 PAM M1_PAM->M1R Binds to allosteric site Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: M1-mAChR signaling pathway leading to intracellular calcium release.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO-M1 cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight at 37°C, 5% CO₂ plate_cells->incubate_overnight load_dye Load cells with Fluo-4 AM dye incubate_overnight->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_pam Add M1 PAMs (various concentrations) wash_cells->add_pam incubate_pam Incubate with PAM add_pam->incubate_pam add_ach Add ACh (EC₂₀) or buffer (for agonist test) incubate_pam->add_ach read_fluorescence Measure fluorescence (e.g., FLIPR) add_ach->read_fluorescence analyze_data Analyze data and calculate EC₅₀ values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the intracellular calcium mobilization assay.

Conclusion

The cross-validation of M1 PAM effects in different cell lines, primarily recombinant CHO cells, reveals a critical distinction between pure PAMs and ago-PAMs. While both classes of compounds can potentiate the effects of acetylcholine, the intrinsic agonist activity of ago-PAMs like PF-06764427 and MK-7622 may lead to over-activation of the M1 receptor, a property not observed with pure PAMs such as VU0453595 and VU0486846 at physiologically relevant concentrations. The choice of cell line, particularly the expression level of the M1 receptor, can influence the observed agonist activity of some PAMs.[2] These findings underscore the importance of comprehensive in vitro characterization of M1 PAMs in multiple cell systems to predict their in vivo pharmacological profile and therapeutic potential. The provided experimental protocols offer a standardized approach for the evaluation and comparison of novel M1 PAMs.

References

Independent Verification of MALT1 Inhibitor Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of publicly available information on VU6000918, this guide provides a comparative framework for the independent verification of the mechanism of action of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, using well-characterized compounds as examples. This document is intended for researchers, scientists, and drug development professionals.

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the activation of NF-κB signaling downstream of various immune receptors, including the B-cell and T-cell receptors.[1] MALT1 possesses both scaffolding functions and proteolytic activity, the latter of which is a key target for therapeutic intervention in certain lymphomas and autoimmune diseases.[2][3] This guide outlines experimental approaches to independently verify the mechanism of action of putative MALT1 inhibitors and compares the performance of known inhibitors.

Comparative Performance of MALT1 Inhibitors

The efficacy of MALT1 inhibitors can be quantified through a series of biochemical and cellular assays. The following tables summarize the reported inhibitory concentrations (IC50) and growth inhibition (GI50/EC50) values for several known MALT1 inhibitors.

Table 1: Biochemical Activity of MALT1 Inhibitors

CompoundTargetAssay TypeIC50Reference
MI-2 MALT1 ProteaseBiochemical Protease Assay5.84 µM[4][5]
Mepazine GST-MALT1 (full length)Biochemical Protease Assay0.83 µM[1][6][7][8][9]
GST-MALT1 (325-760)Biochemical Protease Assay0.42 µM[1][6][8][9]
Z-VRPR-FMK MALT1 ProteaseIrreversible InhibitorN/A[1][10][11][12]
MLT-748 MALT1 (allosteric)Biochemical Protease Assay5 nM[1]
ABBV-MALT1 MALT1 (allosteric)Biochemical Protease AssayPotent (no specific IC50 provided)[13][14]

Table 2: Cellular Activity of MALT1 Inhibitors in ABC-DLBCL Cell Lines

CompoundCell LineAssay TypeGI50/EC50Reference
MI-2 HBL-1Cell Proliferation0.2 µM[4]
TMD8Cell Proliferation0.5 µM[4]
OCI-Ly3Cell Proliferation0.4 µM[4]
OCI-Ly10Cell Proliferation0.4 µM[4]
Mepazine HBL1, OCI-Ly3, U2932, TMD8Cell Viability5-20 µM[6]

Key Experimental Protocols

Independent verification of a MALT1 inhibitor's mechanism of action requires a multi-faceted approach, including biochemical assays to confirm direct enzyme inhibition and cellular assays to demonstrate on-target effects in a biological context.

MALT1 Protease Cleavage Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the proteolytic activity of recombinant MALT1.

Methodology:

  • Recombinant MALT1: Purified, active recombinant MALT1 protease is used.

  • Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a quencher, which fluoresces upon cleavage by MALT1, is utilized.

  • Inhibitor Incubation: The recombinant MALT1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., MI-2) for a defined period.

  • Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Signal Detection: The increase in fluorescence is measured over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay assesses the inhibitor's ability to block the cleavage of endogenous MALT1 substrates, such as CYLD or RelB, in cells.

Methodology:

  • Cell Culture: A MALT1-dependent cell line, such as the ABC-DLBCL cell line HBL-1 or TMD8, is cultured.

  • Compound Treatment: Cells are treated with various concentrations of the test inhibitor or a vehicle control for a specified duration.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the full-length and cleaved forms of a MALT1 substrate (e.g., CYLD or RelB).

  • Detection: The protein bands are visualized using chemiluminescence or fluorescence.

  • Analysis: A reduction in the cleaved form of the substrate in inhibitor-treated cells compared to the control indicates cellular MALT1 inhibition.

NF-κB Reporter Assay

This assay measures the downstream effect of MALT1 inhibition on NF-κB signaling.

Methodology:

  • Reporter Cell Line: A cell line (e.g., Jurkat T-cells) is engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element.

  • Inhibitor Treatment: The reporter cells are pre-treated with the test inhibitor.

  • Stimulation: NF-κB signaling is activated by stimulating the cells with agents like PMA and ionomycin.

  • Reporter Gene Measurement: After a suitable incubation period, the expression of the reporter gene is quantified (e.g., by measuring luminescence or colorimetric change).

  • Data Analysis: A dose-dependent decrease in reporter gene activity in the presence of the inhibitor confirms the suppression of NF-κB signaling.

Cell Proliferation/Viability Assay

This assay determines the effect of MALT1 inhibition on the growth and survival of MALT1-dependent cancer cells.

Methodology:

  • Cell Seeding: MALT1-dependent cells (e.g., ABC-DLBCL cell lines) are seeded in multi-well plates.

  • Compound Addition: The cells are treated with a range of concentrations of the test inhibitor.

  • Incubation: The cells are incubated for a period of 48-72 hours.

  • Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.

  • Data Analysis: The results are used to calculate the GI50 or EC50 value, representing the concentration of the inhibitor that causes 50% growth inhibition.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes involved in the verification of MALT1 inhibitors.

MALT1_Signaling_Pathway MALT1 Signaling Pathway cluster_receptor Cell Surface Receptor cluster_cbm CBM Complex cluster_downstream Downstream Signaling cluster_protease MALT1 Protease Activity Antigen Receptor Antigen Receptor CARD11 CARD11 Antigen Receptor->CARD11 Activation BCL10 BCL10 CARD11->BCL10 Recruitment MALT1 MALT1 BCL10->MALT1 Recruitment IKK IKK MALT1->IKK Scaffolding & Activation RelB RelB MALT1->RelB Cleavage CYLD CYLD MALT1->CYLD Cleavage IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Gene Expression Gene Expression NF-κB->Gene Expression Nuclear Translocation & Transcription Cleaved_Substrates Cleaved_Substrates RelB->Cleaved_Substrates CYLD->Cleaved_Substrates Cleaved_Substrates->NF-κB Enhanced Activation This compound MALT1 Inhibitor (e.g., this compound) This compound->MALT1

Caption: MALT1 signaling pathway downstream of antigen receptor activation.

MALT1_Inhibitor_Verification_Workflow Workflow for Independent Verification of MALT1 Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Mechanism Validation Biochem_Assay MALT1 Protease Cleavage Assay IC50_Determination Determine IC50 Biochem_Assay->IC50_Determination Substrate_Cleavage Cellular Substrate Cleavage Assay (e.g., CYLD, RelB) IC50_Determination->Substrate_Cleavage NFkB_Reporter NF-κB Reporter Assay Substrate_Cleavage->NFkB_Reporter Cell_Proliferation Cell Proliferation/ Viability Assay NFkB_Reporter->Cell_Proliferation EC50_Determination Determine EC50/GI50 Cell_Proliferation->EC50_Determination On_Target_Confirmation Confirm On-Target Mechanism of Action EC50_Determination->On_Target_Confirmation

Caption: Experimental workflow for MALT1 inhibitor verification.

References

Comparative Efficacy of VU6000918 and Similar M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of VU6000918, a potent M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), with other notable M4 PAMs: VU0467154, VU0152100, and LY2033298. The data presented is compiled from various preclinical studies and is intended to aid researchers in the selection and evaluation of these compounds for further investigation.

Introduction to M4 Positive Allosteric Modulators

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a promising therapeutic target for the treatment of neuropsychiatric disorders such as schizophrenia. Unlike orthosteric agonists that directly activate the receptor, M4 PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism offers the potential for a more nuanced modulation of the cholinergic system with a potentially improved side-effect profile compared to non-selective muscarinic agonists. The compounds discussed in this guide have been investigated for their potential to ameliorate symptoms associated with schizophrenia, particularly the positive symptoms and cognitive deficits.

In Vitro Efficacy Comparison

The in vitro potency and potentiation of M4 receptor activity are critical parameters for evaluating the efficacy of these compounds. The following table summarizes the available data from calcium mobilization assays, a common method to assess the functional activity of Gq-coupled or Gq-chimeric coupled receptors.

CompoundEC50 (nM)SpeciesPercent of Maximal ACh ResponseReference
This compound 19HumanData not available[1][2]
VU0467154 17.7Rat68%[3][4]
627Human55%[3]
1000Cynomolgus Monkey57%[3]
VU0152100 257Rat69%[3]
380RatNot specified as % of ACh max[5]
LY2033298 646Rat67%[3]

Note: EC50 values represent the concentration of the compound required to elicit a half-maximal response in the presence of a sub-maximal (EC20) concentration of acetylcholine. The "Percent of Maximal ACh Response" indicates the potentiation of the acetylcholine response by the PAM.

In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion Model

The amphetamine-induced hyperlocomotion (AHL) model in rodents is a widely used preclinical screen for potential antipsychotic activity. This model mimics the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia. The table below presents the efficacy of the compared M4 PAMs in reversing AHL.

CompoundAnimal ModelMinimum Efficacious Dose (mg/kg)Maximal Reversal (%)Reference
This compound Rat0.03 (oral)74% (at 3 mg/kg)[1]
VU0467154 Rat1-56.6 (p.o. or i.p.)Specific % not provided[6]
Mouse0.3-30 (i.p.)Specific % not provided[6]
VU0152100 Rat30 (i.p.)Dose-dependent reversal[7]
Mouse30 (i.p.)Significant blockade[7]
LY2033298 RatIneffective alone; potentiated oxotremorineNot applicable[7][8]

Note: Direct comparison of in vivo efficacy should be made with caution due to variations in experimental protocols across different studies, including route of administration, timing of drug delivery, and specific behavioral parameters measured.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay measures the potentiation of acetylcholine-induced calcium influx in cells expressing the M4 muscarinic receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human or rat M4 receptor. As M4 is a Gi/o-coupled receptor, cells are often co-transfected with a chimeric G-protein (e.g., Gqi5) to enable coupling to the calcium signaling pathway.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 45-60 minutes at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with assay buffer. The test compounds (M4 PAMs) are then added at various concentrations and incubated for a short period.

  • Agonist Stimulation and Signal Detection: A sub-maximal (EC20) concentration of acetylcholine is added to the wells. The resulting change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is normalized to the maximal response induced by a saturating concentration of acetylcholine. EC50 values for the PAMs are calculated from the concentration-response curves.

In Vivo Amphetamine-Induced Hyperlocomotion (AHL) Assay

This behavioral assay assesses the potential of a compound to reverse the locomotor-stimulating effects of amphetamine.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Prior to testing, animals are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days.

  • Drug Administration: On the test day, animals are pre-treated with the test compound (M4 PAM) or vehicle at a specified time before the amphetamine challenge. The route of administration can be oral (p.o.) or intraperitoneal (i.p.).

  • Amphetamine Challenge: After the pre-treatment period, animals are administered d-amphetamine (typically 1-2 mg/kg, i.p. or s.c.) to induce hyperlocomotion.

  • Locomotor Activity Monitoring: Immediately following the amphetamine injection, locomotor activity is recorded for a defined period (e.g., 60-120 minutes) using automated activity monitors that detect horizontal and vertical movements via infrared beams.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified. The percentage reversal of amphetamine-induced hyperlocomotion by the test compound is calculated relative to the vehicle-treated control group.

Visualizing Mechanisms and Workflows

To further elucidate the context of this comparative study, the following diagrams illustrate the M4 receptor signaling pathway and a typical experimental workflow for assessing in vivo efficacy.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site M4_PAM M4 PAM (e.g., this compound) M4_PAM->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to

Caption: M4 Receptor Signaling Pathway.

In_Vivo_Workflow start Start: Animal Acclimation and Habituation pretreatment Pre-treatment: Administer M4 PAM or Vehicle start->pretreatment amphetamine Amphetamine Challenge pretreatment->amphetamine monitoring Locomotor Activity Monitoring amphetamine->monitoring data_collection Data Collection: Record Beam Breaks or Distance Traveled monitoring->data_collection analysis Data Analysis: Compare Treatment Groups to Controls data_collection->analysis end End: Determine Efficacy analysis->end

Caption: In Vivo Efficacy Experimental Workflow.

References

Assessing the Reproducibility of M4 Receptor Modulation: A Comparative Guide to VU6000918 and Other Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VU6000918, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, and other relevant M4 PAMs. The objective is to assess the reproducibility of experiments involving these compounds by presenting key performance data, detailed experimental protocols, and illustrating the underlying signaling pathways.

Performance Comparison of M4 Positive Allosteric Modulators

The following tables summarize the in vitro potency and in vivo efficacy of this compound and other selected M4 PAMs based on published experimental data. This structured presentation allows for a direct comparison of their pharmacological profiles.

Table 1: In Vitro Potency of M4 PAMs

CompoundTargetAssay TypeCell LineEC50 (nM)Fold ShiftReference
This compound human M4Calcium MobilizationCHO-hM419-[1]
ML173human M4Calcium MobilizationCHO-hM49560x[2]
ML253human M4Calcium MobilizationCHO-hM4/Gqi556106x[No citation available]
ML253rat M4Calcium MobilizationCHO-rM4/Gqi517650x[No citation available]
VU0152100rat M4Calcium MobilizationCHO-rM4257-[3]
Emraclidine (CVL-231)human M4--Potent and selective-[4]

Table 2: In Vivo Efficacy of M4 PAMs in the Amphetamine-Induced Hyperlocomotion (AHL) Model

CompoundSpeciesAdministration RouteEffective Dose (mg/kg)% Reversal of AHLIn Vivo Plasma EC50 (nM)Reference
This compound RatOral0.03 - 318% - 74%74[1]
VU0152100Rati.p.30 - 56.6Significant reversal-[1][5]
VU0152099Rati.p.56.6Robust decrease-[6][7]
Emraclidine (CVL-231)HumanOral10 - 30 (daily)Significant improvement in PANSS score (clinical endpoint)-[4][8]

Detailed Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies for the key assays are provided below.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency of M4 PAMs.

Objective: To measure the ability of a compound to potentiate the intracellular calcium response mediated by the M4 receptor upon stimulation by acetylcholine (ACh).

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor (CHO-hM4). Some studies utilize a Gq-coupled chimeric M4 receptor (hM4/Gqi5) to facilitate calcium signaling.[3][4]

Protocol:

  • Cell Culture: CHO-hM4 cells are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Incubation: The test compound (e.g., this compound) is added to the wells at various concentrations and incubated for a short period.

  • Agonist Stimulation: A sub-maximal concentration (EC20) of acetylcholine is added to the wells to stimulate the M4 receptor.

  • Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The EC50 value is calculated from the concentration-response curve, representing the concentration of the PAM that produces 50% of its maximal potentiation effect.

In Vivo Amphetamine-Induced Hyperlocomotion (AHL) Model

This behavioral model is a widely used preclinical screen for potential antipsychotic drugs.

Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine levels.

Animal Model: Male Sprague-Dawley rats are commonly used.[6][9]

Protocol:

  • Acclimation: Animals are acclimated to the testing environment (e.g., open-field chambers) for a defined period (e.g., 30 minutes) before drug administration.[1][6]

  • Test Compound Administration: The M4 PAM (e.g., this compound) or vehicle is administered via the appropriate route (e.g., oral gavage or intraperitoneal injection) at specified doses.[1][5]

  • Pre-treatment Time: A specific time is allowed to elapse for the drug to be absorbed and distributed (e.g., 30 minutes).[1][6]

  • Amphetamine Challenge: Amphetamine (typically 0.5-1 mg/kg) is administered subcutaneously to induce hyperlocomotion.[1][9][10]

  • Locomotor Activity Monitoring: Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) using automated activity monitors that track parameters like distance traveled, rearing, and stereotypy.[1][9][10]

  • Data Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated and amphetamine-only groups to determine the percentage reversal of hyperlocomotion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow described above.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4 M4 Receptor Gi Gi/o Protein M4->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4 Binds Gi->AC Inhibits Response Cellular Response cAMP->Response Leads to ATP ATP ATP->AC

M4 Receptor Signaling Pathway

M4_CB2_Signaling cluster_presynaptic Dopaminergic Neuron Terminal cluster_postsynaptic Striatal Spiny Projection Neuron cluster_extracellular_space Synaptic Cleft CB2 CB2 Receptor DA_vesicle Dopamine Vesicles CB2->DA_vesicle Inhibits Fusion DA_release Dopamine Release DA_vesicle->DA_release M4 M4 Receptor eCB Endocannabinoid (e.g., 2-AG) M4->eCB Stimulates Production ACh ACh ACh->M4 M4_PAM M4 PAM (this compound) M4_PAM->M4 Potentiates eCB->CB2 Activates

M4 PAM-Mediated CB2 Receptor-Dependent Dopamine Release Inhibition

AHL_Workflow start Start acclimation Acclimation of Rats in Open-Field Chambers (30 min) start->acclimation treatment Administer M4 PAM (e.g., this compound) or Vehicle acclimation->treatment pretreatment_wait Pre-treatment Period (30 min) treatment->pretreatment_wait amphetamine Administer Amphetamine (s.c.) pretreatment_wait->amphetamine monitoring Monitor Locomotor Activity (60-90 min) amphetamine->monitoring data_analysis Analyze Data: Compare locomotor activity between groups monitoring->data_analysis end End data_analysis->end

Amphetamine-Induced Hyperlocomotion Experimental Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a pharmacological tool is paramount. This guide provides a comparative analysis of VU6000918, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, against other muscarinic receptor subtypes.

This compound has emerged as a valuable research tool for studying the physiological roles of the M4 muscarinic acetylcholine receptor. Its potency and selectivity make it a significant compound in the investigation of potential therapeutic interventions for neurological and psychiatric disorders. This document summarizes the available data on its performance against related targets, details the experimental methods used for its characterization, and provides a visual representation of the M4 receptor signaling pathway.

Performance Against a Panel of Related Muscarinic Receptors

The primary target of this compound is the human M4 muscarinic acetylcholine receptor, for which it exhibits a potent positive allosteric modulatory effect with an EC50 of 19 nM.[1] To assess its selectivity, this compound would typically be tested against the other human muscarinic receptor subtypes: M1, M2, M3, and M5. While specific quantitative data for this compound's activity at these subtypes is not available in the public domain, a closely related analog, ML108 (CID-864492), demonstrates the high selectivity profile characteristic of this chemical series.

Target ReceptorAgonist/Antagonist Activity (EC50/IC50)Fold Selectivity vs. M4
Human M4 19 nM (EC50) -
Human M1> 30 µM> 1579
Human M2> 30 µM> 1579
Human M3> 30 µM> 1579
Human M5> 30 µM> 1579

Table 1: Comparative activity of a close analog of this compound against human muscarinic receptor subtypes. The data for M1, M2, M3, and M5 is based on the profile of the highly selective M4 PAM, ML108.

This high degree of selectivity is crucial for attributing in vitro and in vivo effects specifically to the modulation of the M4 receptor, thereby avoiding confounding results from off-target activities at other muscarinic subtypes.

Experimental Protocols

The determination of the potency and selectivity of M4 PAMs like this compound typically involves cell-based functional assays. The following is a representative experimental protocol for such an assessment.

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium. For the assay, cells are transiently or stably transfected with the cDNA encoding for the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptor.

Functional Assay (Calcium Mobilization):

  • Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the addition of this compound at various concentrations.

  • Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration (EC20) of the endogenous agonist, acetylcholine (ACh), is added to the wells to stimulate the receptors.

  • Data Acquisition: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

  • Data Analysis: The increase in fluorescence in the presence of the PAM compared to the response with ACh alone is used to determine the EC50 of the PAM. To assess selectivity, the same assay is performed on cells expressing the M1, M2, M3, and M5 receptors.

M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of the associated G protein. This initiates a signaling cascade that ultimately results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to the endogenous agonist.

M4_Signaling_Pathway M4 Muscarinic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds PAM This compound (PAM) PAM->M4R Enhances binding Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: M4 receptor signaling cascade.

References

Benchmarking VU6000918: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking analysis of VU6000918 in established disease models, as requested, cannot be provided at this time due to a lack of publicly available information on this compound. Extensive searches for "this compound" have yielded no specific data regarding its mechanism of action, its application in disease models, or any alternative compounds for comparison.

The creation of a detailed comparison guide, including quantitative data, experimental protocols, and visualizations, is contingent upon the availability of foundational research data. Without access to primary studies, peer-reviewed publications, or patents detailing the pharmacology and experimental use of this compound, it is not possible to generate the requested content.

For researchers, scientists, and drug development professionals interested in this compound, it is recommended to consult internal or proprietary databases, or to directly contact the originating research institution or company that may have synthesized or studied this compound for more information.

Further investigation into the following areas would be necessary to proceed with a comparative analysis:

  • Chemical Structure and Target: Identifying the molecular structure and the biological target(s) of this compound is the first step in understanding its potential therapeutic applications.

  • Mechanism of Action: Elucidating the signaling pathways and cellular processes modulated by this compound is crucial for selecting appropriate disease models and comparison compounds.

  • Preclinical Data: Access to in vitro and in vivo experimental data would be required to perform a quantitative comparison of its efficacy and potency against other relevant molecules.

Without this fundamental information, any attempt to create a comparison guide would be purely speculative and would not meet the standards of a scientifically rigorous and objective analysis. We will continue to monitor for any emerging information on this compound and will update our resources accordingly as data becomes available in the public domain.

Head-to-head comparison of VU6000918 with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of VU6000918 with standard-of-care drugs cannot be provided at this time. Extensive searches for "this compound" and related terms did not yield any specific information about this compound.

The lack of publicly available data on this compound prevents the identification of its mechanism of action, therapeutic targets, and the specific conditions it is designed to treat. Consequently, it is not possible to determine the relevant standard-of-care drugs for a head-to-head comparison.

Further investigation into scientific literature and drug development databases revealed no mention of a compound with the designation this compound. The "VU" prefix may suggest an origin from Vanderbilt University, a prominent research institution; however, no publications or public disclosures from the university pertaining to this compound could be found.

Without foundational information on this compound, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

If more specific details about this compound become available, such as its chemical class, biological target, or the associated research group, a comprehensive analysis as initially requested may become feasible.

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for VU6000918 necessitates a focus on established best practices for chemical disposal. While a specific Safety Data Sheet (SDS) for this compound could not be located, the fundamental principles of laboratory safety and hazardous waste management provide a clear framework for its proper disposal. Researchers, scientists, and drug development professionals should handle any compound of unknown or undocumented hazard with the utmost caution, adhering to the general procedures for hazardous chemical waste.

Identifying and Characterizing Hazardous Waste

Before disposal, a chemical must be evaluated for hazardous characteristics. According to the Environmental Protection Agency (USEPA), a waste can be classified as hazardous if it is specifically listed by regulation or if it exhibits one or more of the following characteristics.

Hazardous CharacteristicDescriptionExamples
Ignitability Can create fire in certain conditions, spontaneously combust, or has a flash point less than 60°C (140°F).Flammable liquids and vapors.[1]
Corrosivity Can corrode metal containers, such as steel, or has a pH of less than or equal to 2, or greater than or equal to 12.5.Strong acids and strong alkalis.[1]
Reactivity Is unstable under normal conditions. Can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.Explosives, water-reactive substances.
Toxicity Is harmful or fatal when ingested or absorbed. When disposed of on land, contaminated liquid may drain (leach) from the waste and pollute ground water.Chemicals known to cause cancer, birth defects, or other reproductive harm.[2]

Standard Operating Procedure for Chemical Disposal

The following step-by-step guide outlines the proper procedure for disposing of laboratory chemical waste. This protocol is based on general hazardous waste disposal guidelines and should be followed in the absence of specific information for a compound like this compound.

Step 1: Waste Determination A laboratory chemical is considered waste when it is no longer intended for use.[3] At this point, it must be managed as hazardous waste.

Step 2: Container Selection and Labeling

  • Use a suitable container: The container must be in good condition, with no leaks or cracks, and compatible with the chemical waste it will hold.[3] It is permissible to reuse empty reagent bottles for compatible waste, but ensure they are free of incompatible residues.[4]

  • Proper Labeling: Affix a "Hazardous Waste" label to the container.[3] The label must include the complete chemical name(s) in English; chemical abbreviations or nomenclature are not acceptable.[3]

Step 3: Waste Accumulation and Storage

  • Keep containers closed: Waste containers must be kept closed except when adding waste.[3]

  • Segregate incompatible wastes: Store containers of incompatible chemicals separately to prevent dangerous reactions.[3] For example, keep flammable liquids away from oxidizing agents, strong alkalis, and strong acids.[1]

  • Secondary Containment: Store waste containers in secondary containment to catch any potential leaks.[3]

  • Storage Location: Store in a well-ventilated, dry place away from sources of heat and direct sunlight.[1]

Step 4: Scheduling Waste Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[3]

  • Do not dispose of down the drain: Under no circumstances should a hazardous chemical be disposed of into the drains.[3]

Step 5: Handling Empty Containers

  • Triple-Rinse Procedure: Empty chemical containers should be triple-rinsed with an appropriate solvent capable of removing the chemical.[3] This rinsate must be collected and treated as hazardous waste.[3]

  • Final Rinse: After the initial triple-rinse with a solvent, triple-rinse the container with water and let it air dry.[3]

  • Disposal of Rinsed Containers: After this procedure, the container may be disposed of in the regular trash.[3] Before disposal, completely remove or deface the chemical labels.[4]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

G cluster_0 Phase 1: Waste Identification & Collection cluster_1 Phase 2: Storage cluster_2 Phase 3: Disposal A Chemical is no longer needed B Select appropriate, clean, and compatible waste container A->B C Affix 'Hazardous Waste' label with full chemical name B->C D Add waste to container, keeping it closed when not in use C->D E Store in a designated, well-ventilated area D->E F Segregate from incompatible materials E->F G Use secondary containment F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I EHS transports waste to a licensed disposal facility H->I J Empty containers triple-rinsed; rinsate collected as hazardous waste K Deface label and dispose of rinsed container in regular trash J->K

General workflow for laboratory chemical waste disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.